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  • Product: 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride
  • CAS: 1909336-31-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine Dihydrochloride (Memantine Hydrochloride) in CNS Models

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the mechanism of action of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride, known clinically as Memantine hydrochloride. As a Senior Application Scientist, this document synthesizes current research to offer an in-depth perspective on its molecular interactions and its effects in various central nervous system (CNS) models. The primary focus is on Memantine's role as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. This guide will elucidate the causality behind its therapeutic window, contrasting it with other NMDA receptor antagonists, and detail the experimental models and protocols that have been pivotal in characterizing its unique pharmacological profile.

Introduction: The Glutamate Hypothesis and the Advent of Memantine

Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, excessive or persistent activation of its receptors, particularly the NMDA receptor, leads to a pathological influx of calcium ions, initiating a cascade of events termed "excitotoxicity" that results in neuronal damage and death. This process is a key hypothesis in the pathophysiology of several neurodegenerative disorders, most notably Alzheimer's disease.

1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride, or Memantine, emerged as a therapeutic agent designed to counteract this glutamatergic overactivity. Unlike high-affinity NMDA receptor antagonists that block physiological neurotransmission and are associated with significant side effects, Memantine's unique pharmacokinetic and pharmacodynamic properties allow it to preferentially block pathological, tonic activation of NMDA receptors while sparing the transient, physiological activation required for normal synaptic function.

Core Mechanism of Action: Uncompetitive Antagonism of the NMDA Receptor

Memantine's primary mechanism of action is its function as an uncompetitive, open-channel blocker of the NMDA receptor. This means it only binds to the receptor when the channel is opened by the concurrent binding of glutamate and a co-agonist (glycine or D-serine).

Molecular Interaction and Binding Site

The NMDA receptor is a heterotetrameric ion channel, typically composed of two GluN1 and two GluN2 subunits. Memantine, which is positively charged at physiological pH, binds to a site within the receptor's ion channel, at or near the magnesium (Mg²⁺) binding site. The key interaction involves the ammonium group of Memantine and the side chain of an asparagine residue (N616) in the GluN1 subunit. Additionally, hydrophobic pockets formed by residues A645 on the GluN1 subunit and A644 on the GluN2B subunit accommodate the two methyl groups of Memantine, significantly increasing its affinity compared to its parent compound, amantadine.

Voltage-Dependency and Channel Kinetics

A critical feature of Memantine's action is its strong voltage dependency. Under normal resting membrane potentials, the NMDA receptor channel is blocked by Mg²⁺ ions. During pathological conditions, such as in Alzheimer's disease, chronic, low-level glutamate stimulation leads to a persistent partial depolarization, which is insufficient to completely dislodge the Mg²⁺ block but allows for a continuous, damaging influx of Ca²⁺. Memantine, with its higher affinity than Mg²⁺, effectively blocks this pathological current.

However, during normal synaptic transmission, the brief, high-concentration release of glutamate causes a strong depolarization that rapidly expels both Mg²⁺ and the low-affinity Memantine from the channel, allowing for physiological signal transduction. This is due to Memantine's rapid "off-rate" kinetics. This kinetic profile is a key differentiator from high-affinity blockers like ketamine, which have slow off-rates and become "trapped" in the channel, leading to a more profound and less therapeutically desirable blockade.

Downstream Signaling Pathways

By modulating Ca²⁺ influx through the NMDA receptor, Memantine influences several downstream signaling pathways. In pathological states, it prevents the overactivation of calcium-dependent enzymes (e.g., calpains, nitric oxide synthase) that contribute to neuronal damage. Recent studies also suggest that Memantine's neuroprotective effects may involve other pathways. For instance, it has been shown to upregulate the expression of PI3K, Akt, and mTOR, activating pro-survival and anti-autophagic pathways. Furthermore, it may inhibit the phosphorylation of the Bcl-2/Beclin-1 complex, further reducing autophagy.

Diagram of Memantine's Mechanism of Action at the NMDA Receptor

Memantine_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Channel Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor:channel->Ca_Influx Opens Channel Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, mTOR) Ca_Influx->Signaling_Cascade Activates Neuroprotection Neuroprotection (Anti-apoptotic, Anti-autophagic) Signaling_Cascade->Neuroprotection Promotes Memantine Memantine Memantine->NMDA_Receptor:channel Blocks (Uncompetitive)

Caption: Memantine acts as an uncompetitive antagonist at the NMDA receptor channel.

Pharmacological Effects in Preclinical CNS Models

The unique mechanism of Memantine has been characterized and validated across a range of in vitro and in vivo CNS models.

In Vitro Models
  • Primary Neuronal Cultures and Organotypic Slice Cultures: These models are fundamental for studying direct neuroprotective effects. Memantine has been shown to protect cultured hippocampal, cortical, and cerebellar neurons from excitotoxicity induced by direct application of NMDA or by indirect insults that lead to endogenous glutamate release, such as oxygen-glucose deprivation (OGD), exposure to mitochondrial toxins like 1-methyl-4-phenylpyridinium (MPP+), or nitric oxide donors. In these models, Memantine typically shows neuroprotective effects with an EC₅₀ in the low micromolar range (approximately 2-10 µM).

  • Electrophysiological Recordings (Patch-Clamp): Whole-cell patch-clamp studies on cultured neurons have been crucial in defining the kinetics of Memantine's interaction with the NMDA receptor. These studies have confirmed its use- and voltage-dependent blockade and its rapid unblocking kinetics. IC₅₀ values for NMDA receptor antagonism in these preparations are consistently found to be around 1-3 µM.

In Vivo Models
  • Animal Models of Alzheimer's Disease: In transgenic mouse models of AD (e.g., Tg2576, APP/PS1), chronic Memantine administration has been shown to reduce Aβ plaque deposition at lower doses (e.g., 5 mg/kg) and improve cognitive deficits in tasks like the Morris water maze. It is important to note that higher doses (10-20 mg/kg) in some studies have been associated with an increase in degenerating axons, highlighting a dose-dependent effect.

  • Models of Ischemia and Excitotoxicity: In models of focal and global ischemia, as well as in models of direct excitotoxic lesions (e.g., quinolinic acid injection), Memantine has demonstrated significant neuroprotective effects, reducing infarct volume and neuronal loss.

  • Behavioral Models: In rats, Memantine has been shown to inhibit NMDA-induced convulsions and attenuate learning deficits in passive avoidance tests. These models help to establish the in vivo efficacy and therapeutic window of the compound.

Summary of Quantitative Pharmacological Data
ParameterModel SystemValueReference(s)
IC₅₀ (NMDA Antagonism) Cultured Neurons (Patch-Clamp)~1-3 µM
EC₅₀ (Neuroprotection) Cortical/Cerebellar Neurons (OGD, MPP+)~2-10 µM
Ki (CYP2B6 Inhibition) Recombinant Human CYP2B60.51 µM
Ki (CYP2D6 Inhibition) Human Liver Microsomes94.9 µM
Therapeutic Plasma Conc. Human (Alzheimer's Disease)0.5 - 1 µM
Elimination Half-life Human60-80 hours

Experimental Protocols and Methodologies

To provide a practical context, this section details a standardized protocol for assessing the neuroprotective effects of Memantine in an in vitro excitotoxicity model.

Protocol: Assessing Neuroprotection in Primary Cortical Neurons

Objective: To determine the concentration-dependent neuroprotective effect of Memantine against NMDA-induced excitotoxicity in primary rat cortical neurons.

Methodology:

  • Cell Culture:

    • Isolate cortical neurons from E18 rat embryos and plate on poly-D-lysine coated 96-well plates.

    • Culture neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 10-12 days to allow for maturation and synaptic network formation.

  • Drug Treatment:

    • Prepare a stock solution of Memantine hydrochloride in sterile water.

    • On the day of the experiment, replace the culture medium with a defined salt solution.

    • Pre-incubate the neurons with varying concentrations of Memantine (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control for 30 minutes.

  • Excitotoxic Insult:

    • Induce excitotoxicity by adding NMDA (e.g., 100 µM) and glycine (10 µM) to the wells.

    • Incubate for 20-30 minutes at 37°C.

  • Washout and Recovery:

    • Remove the NMDA-containing medium and wash the cells twice with the salt solution.

    • Return the original conditioned culture medium to the wells.

    • Incubate for 24 hours to allow for the progression of cell death.

  • Viability Assessment:

    • Quantify cell viability using a lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the medium.

    • Alternatively, use live/dead cell staining with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).

    • Read the results using a plate reader or fluorescence microscope.

  • Data Analysis:

    • Calculate the percentage of neuroprotection at each Memantine concentration relative to the NMDA-only and vehicle controls.

    • Plot the concentration-response curve and determine the EC₅₀ value.

Workflow for In Vitro Neuroprotection Assay

Neuroprotection_Workflow A 1. Culture Primary Cortical Neurons (10-12 days) B 2. Pre-incubate with Memantine (Varying Concentrations, 30 min) A->B C 3. Induce Excitotoxicity (NMDA + Glycine, 20-30 min) B->C D 4. Washout and Recovery (24 hours) C->D E 5. Assess Cell Viability (LDH Assay or Live/Dead Staining) D->E F 6. Data Analysis (Calculate % Protection, Determine EC₅₀) E->F

Caption: Step-by-step workflow for an in vitro neuroprotection assay to evaluate Memantine.

Conclusion and Future Directions

1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride (Memantine) represents a successful application of the glutamate hypothesis of neurodegeneration. Its unique profile as a low-affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist allows it to selectively target pathological receptor overactivation while preserving physiological function, resulting in a favorable therapeutic window. The extensive characterization in a variety of in vitro and in vivo CNS models has provided a solid foundation for its clinical use in moderate-to-severe Alzheimer's disease.

Future research should continue to explore the full spectrum of Memantine's mechanisms, including its effects on downstream signaling pathways beyond direct channel block, such as the PI3K/Akt/mTOR pathway. Additionally, investigating its potential in other CNS disorders characterized by glutamatergic dysfunction remains a promising avenue for drug development professionals.

References

  • StatPearls. (2024, January 31). Memantine. NCBI Bookshelf. [Link]

  • Chen, H. S. V., & Lipton, S. A. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience, 4(2), 255–260. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Memantine hydrochloride?[Link]

  • Wikipedia. (n.d.). Memantine. [Link]

  • Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005). Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. The Journal of Neuroscience, 25(33), 7566–7575. [Link]

  • Wikipedia. (n.d.). NMDA receptor. [Link]

  • Chen, H. S. V., & Lipton, S. A. (2012). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Publications. [Link]

  • WebMD. (2024, June 11). Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Oregon Health & Science University. (2013, February 20). Key binding interactions for memantine in the NMDA receptor. [Link]

  • Ferchmin, P. A., Eterović, V. A., & Colón, J. (2021). Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult. Frontiers in Pharmacology, 12, 662584. [Link]

  • Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine. Current Opinion in Pharmacology, 6(1), 61–67. [Link]

  • Lipton, S. A. (2007). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. Open CNS Journal, 1, 1–11. [Link]

  • Volbracht, C., van der Hart, M. G., & van der Laan, J. W. (2006). Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity. European Journal of Neuroscience, 23(10), 2611–2620. [Link]

  • Dr.Oracle. (2025, August 6). What is the mechanism of action of memantine (N-methyl-D-aspartate (NMDA) receptor antagonist) in treating Alzheimer's disease?[Link]

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Pharmacodynamics of Memantine: An Update. Current Neuropharmacology, 5(4), 237–258. [Link]

  • Bresink, I., Ben-Horin, I., & Parsons, C. G. (1995). Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo. Neuropharmacology, 34(5), 533–544. [Link]

  • Zambrano, P., Suwalsky, M., Villena, F., Jemiola-Rzeminska, M., & Strzalka, K. (2017). In vitro effects of the anti-Alzheimer drug memantine on the human erythrocyte membrane and molecular models
Exploratory

1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride CAS 1909336-31-7 physical and chemical properties

CAS Number: 1909336-31-7 Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties, synthesis, handling, and analytical methodologies for 1-aza...

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Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1909336-31-7

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, handling, and analytical methodologies for 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction

1-azatricyclo[3.3.1.1,3,7]decan-4-amine, also known as 4-amino-1-azaadamantane, is a bridged, tricyclic amine. Its rigid, cage-like structure, characteristic of adamantane derivatives, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. The dihydrochloride salt form enhances the compound's solubility in aqueous media, a crucial attribute for many pharmaceutical and research applications. This guide will delve into the known and predicted characteristics of this compound, offering practical insights for its use in a laboratory setting.

Physicochemical Properties

Direct experimental data for 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride is not extensively available in public literature. Therefore, some properties are inferred from the parent compound and similar amine hydrochlorides.

PropertyValue/InformationSource/Basis
CAS Number 1909336-31-7Chemical Supplier Information[1][2][3]
Molecular Formula C₉H₁₈Cl₂N₂Chemical Supplier Information[1]
Molecular Weight 225.16 g/mol Chemical Supplier Information[1]
Appearance Likely a white to off-white crystalline solidInferred from similar amine hydrochlorides[4]
Solubility Expected to be soluble in waterDihydrochloride salt form generally enhances aqueous solubility
Hygroscopicity Expected to be hygroscopicAmine hydrochlorides are known to be hygroscopic[4]
Melting Point Not available. Likely decomposes at high temperatures.-
Boiling Point Not applicable (salt form)-
pKa Not available. The two amine groups will have distinct pKa values.-

Synthesis and Purification

A common synthetic route to 4-substituted 1-azaadamantanes involves the reductive amination of 1-azatricyclo[3.3.1.1,3,7]decan-4-one.[5][6] The subsequent conversion to the dihydrochloride salt is a standard procedure.

Protocol 1: Synthesis of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride

Step 1: Reductive Amination of 1-azatricyclo[3.3.1.1,3,7]decan-4-one

  • Dissolve 1-azatricyclo[3.3.1.1,3,7]decan-4-one in a suitable solvent such as methanol or ethanol.

  • Add an excess of ammonium acetate and sodium cyanoborohydride.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the careful addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azatricyclo[3.3.1.1,3,7]decan-4-amine.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolve the crude amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

  • The dihydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis_Workflow start 1-azatricyclo[3.3.1.1,3,7]decan-4-one reductive_amination Reductive Amination (NH4OAc, NaBH3CN, MeOH) start->reductive_amination crude_amine Crude 1-azatricyclo[3.3.1.1,3,7]decan-4-amine reductive_amination->crude_amine salt_formation Salt Formation (HCl in Ether) crude_amine->salt_formation final_product 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride salt_formation->final_product

Caption: Synthetic workflow for 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride.

Spectroscopic and Analytical Characterization

Due to the lack of a chromophore, the analysis of this compound by UV-Vis spectroscopy is challenging.[7][8] Alternative analytical techniques are therefore required.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid cage structure. Signals for the adamantane framework protons will appear in the aliphatic region. The protons adjacent to the nitrogen atoms will be deshielded.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the azaadamantane core. The carbon atoms bonded to nitrogen will be shifted downfield. The number of signals will reflect the symmetry of the molecule.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification of this compound.

  • Electron Ionization (EI): In EI-MS of the free amine, a prominent molecular ion peak is expected.[11] Fragmentation may involve the loss of an amino group.[11][12]

  • Electrospray Ionization (ESI): ESI-MS is suitable for the analysis of the dihydrochloride salt. The spectrum will likely show the [M+H]⁺ and possibly the [M+2H]²⁺ ions of the free amine.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of the dihydrochloride salt will exhibit characteristic absorptions for the amine salt.

  • N-H Stretching: Broad and strong absorptions in the range of 2400-3200 cm⁻¹ are characteristic of the N-H stretching vibrations in amine hydrochlorides.[13]

  • N-H Bending: Bending vibrations for the primary amine salt (NH₃⁺) are expected around 1500-1600 cm⁻¹.[14]

  • C-N Stretching: Aliphatic C-N stretching vibrations typically appear in the 1020-1250 cm⁻¹ region.[14][15]

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of the free amine, which is sufficiently volatile. Derivatization may be necessary to improve peak shape and reduce tailing.[16][17]

High-Performance Liquid Chromatography (HPLC)

Direct HPLC analysis with UV detection is not feasible. Derivatization with a UV-active or fluorescent tag is required for sensitive detection.[7][8][16][18]

Protocol 2: HPLC Analysis with Pre-column Derivatization

  • Derivatizing Reagent: Choose a suitable derivatizing agent such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl).[17]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent.

    • Add the derivatizing reagent and a buffer to maintain the optimal pH for the reaction.

    • Incubate the mixture at a specific temperature for a defined time to ensure complete derivatization.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer system.

    • Detection: UV or fluorescence detector set to the appropriate wavelength for the chosen derivatizing agent.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride Sample dissolution Dissolution in Buffer sample->dissolution derivatization Addition of Derivatizing Agent (e.g., Dansyl Chloride) dissolution->derivatization incubation Incubation (Controlled Temperature and Time) derivatization->incubation injection Injection onto HPLC incubation->injection separation Reversed-Phase C18 Column injection->separation detection UV or Fluorescence Detection separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Workflow for HPLC analysis with pre-column derivatization.

Handling and Storage

Given the likely hygroscopic nature of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride, proper handling and storage are crucial to maintain its integrity.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The use of a desiccator is recommended.

  • Handling: Minimize exposure to atmospheric moisture. Weighing and handling should be performed quickly. For sensitive applications, use a glove box with an inert atmosphere.[12]

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not widely available. The following precautions are based on the general hazards of related amine compounds and hydrochlorides.[19][20][21]

  • Health Hazards: May be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do not induce vomiting. Seek medical attention.

    • Inhalation: Move to fresh air.

Applications in Research and Development

The 1-azaadamantane scaffold is a valuable building block in medicinal chemistry due to its rigid structure, which can be used to control the orientation of substituents and improve pharmacokinetic properties. Aminoadamantanes have been investigated for a variety of biological activities, including antiviral and neurological applications. This compound serves as a key intermediate for the synthesis of more complex molecules for drug discovery and development.[1]

Conclusion

1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride is a compound with significant potential in chemical research and drug development. While detailed experimental data for this specific salt is limited, its properties and behavior can be reasonably inferred from related structures. This guide provides a foundation for its safe handling, synthesis, and analysis, enabling researchers to effectively utilize this compound in their work.

References

  • Canadian Science Publishing. (n.d.). Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from [Link]

  • Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • Loyola University Chicago Research Portal. (n.d.). A short synthesis of 1-azaadamantan-4-one and the 4r and 4s isomers of 4-amino-1-azaadamantane. Retrieved from [Link]

  • Bentham Science Publishers. (2023, October 10). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Walsh Medical Media. (2012, October 22). A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochlor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Specific Binding of Adamantane Drugs and Direction of their Polar Amines in the Pore of the Influenza M2 Transmembrane Domain in Lipid Bilayers and Dodecylphosphocholine Micelles Determined by NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of Noradamantane Derivatives by Ring- Contraction of the Adamantane Framework. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylenediamine Dihydrochloride. Retrieved from [Link]

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • NextSDS. (n.d.). 1-azatricyclo[3.3.1.1,3,7]decan-4-one — Chemical Substance Information. Retrieved from [Link]

  • Organic Magnetic Resonance. (1971). 13C NMR spectra of adamantane derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Oxaadamantane Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Short Synthesis of 1-Azaadamantan-4-one and the 4r and 4s Isomers of 4-Amino-1-azaadamantane. | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-azatricyclo[3.3.1.1,3,7]decan-4-one. Retrieved from [Link]

  • NIST. (n.d.). 1-Azatricyclo[3.3.1.1(3,7)]decane. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of new adamantane derivatives I. Retrieved from [Link]

  • ACP. (n.d.). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR study of 1‐azatricyclo[3.3.1.13‐7]decane derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). CHEMICAL SYNTHESIS AND HIGH RESOLUTION SPECTROSCOPIC CHARACTERIZATION OF 1-AZA-ADAMANTANE-4-ONE C9H13NO FROM THE MICROWAVE TO THE INFRARED | Request PDF. Retrieved from [Link]

  • ResearchGate. (2022, March 28). (PDF) Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Azatricyclo(3.3.1.13,7)decane. Retrieved from [Link]

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Sources

Foundational

Receptor binding affinity of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine derivatives

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine Derivatives Abstract The 1-azatricyclo[3.3.1.1,3,7]decane, or 1-azaadamantane, scaffold is a rigid, three-dimensiona...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine Derivatives

Abstract

The 1-azatricyclo[3.3.1.1,3,7]decane, or 1-azaadamantane, scaffold is a rigid, three-dimensional bioisostere of the adamantane nucleus found in clinically significant drugs such as memantine and amantadine. Derivatives of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine have emerged as a promising class of compounds with significant activity at various ligand-gated ion channels. This technical guide provides a comprehensive overview of the receptor binding affinity of these derivatives, with a primary focus on their interactions with N-methyl-D-aspartate (NMDA) receptors and nicotinic acetylcholine (nACh) receptors. We will explore the structure-activity relationships that govern their potency and selectivity, provide detailed, field-proven protocols for the synthesis and evaluation of these compounds, and present a framework for data interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of ion channel modulators for neurological and other disorders.

Introduction: The Azaadamantane Scaffold in Medicinal Chemistry

The adamantane moiety, a perfectly symmetrical and rigid hydrocarbon cage, has long been recognized as a valuable pharmacophore. Its incorporation into drug molecules can enhance lipophilicity, improve metabolic stability, and provide a rigid framework for the precise orientation of functional groups. The drugs amantadine and its derivative memantine (1-amino-3,5-dimethyladamantane) are prime examples, acting as antagonists of the NMDA receptor and finding clinical use in the treatment of Parkinson's disease and Alzheimer's disease.[1][2][3]

The replacement of a methine group (C-H) in the adamantane cage with a nitrogen atom yields the 1-azatricyclo[3.3.1.1,3,7]decane (1-azaadamantane) core. This substitution introduces a basic center, alters the molecule's polarity and hydrogen bonding capacity, and opens new vectors for chemical modification without sacrificing the desirable rigidity of the parent scaffold. The 4-amino derivatives of this aza-cage are of particular interest as they are structural analogs of clinically validated aminoadamantanes. Understanding their binding affinity to key neurological receptors is critical for the development of novel therapeutics with improved efficacy and side-effect profiles.

Primary Receptor Targets and Mechanism of Action

Research has predominantly identified two major classes of ligand-gated ion channels as primary targets for 1-azatricyclo[3.3.1.1,3,7]decan-4-amine derivatives: NMDA receptors and nicotinic acetylcholine receptors.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The NMDA receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity and memory function. However, its overactivation leads to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in neurodegenerative diseases.[2][4][5]

Aminoadamantane derivatives, including the aza-variants, act as uncompetitive, open-channel blockers of the NMDA receptor.[1][6][7] This mechanism is therapeutically advantageous:

  • Voltage-Dependency: The positively charged amine group at physiological pH is drawn into the channel pore when it opens upon glutamate and glycine binding, physically occluding the passage of ions. This blockade is voltage-dependent, being more pronounced at negative membrane potentials.

  • Uncompetitiveness: They do not compete with the endogenous agonists (glutamate/glycine) for their binding sites. Instead, they bind to a distinct site within the ion channel pore, often referred to as the MK-801 or phencyclidine (PCP) binding site.[7]

  • Use-Dependency: The antagonist can only access its binding site when the channel is open, meaning it preferentially blocks excessively active channels characteristic of pathological states, while leaving normal synaptic transmission relatively intact.[4]

The interaction of these derivatives with the NMDA receptor is a key mechanism behind their neuroprotective properties.[2]

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_channel NMDA Receptor Ion Channel cluster_intracellular Intracellular Space Glutamate Glutamate Receptor Glycine Glycine Pore Channel Pore (MK-801 Site) Receptor->Pore Channel Opening Gate Mg²⁺ Block Pore->Gate Depolarization Relieves Block Ca_Influx Ca²⁺ Influx Pore->Ca_Influx Normal Function Aza_Derivative Aza-Adamantane Derivative Aza_Derivative->Pore Blocks Channel Excitotoxicity Excitotoxicity Aza_Derivative->Excitotoxicity Prevents Ca_Influx->Excitotoxicity Overactivation

Caption: Mechanism of NMDA receptor antagonism by aza-adamantane derivatives.

Nicotinic Acetylcholine Receptor (nAChR) Inhibition

The nAChRs are another class of ligand-gated ion channels crucial for neurotransmission in both the central and peripheral nervous systems. Adamantane derivatives have been shown to act as noncompetitive inhibitors of nAChRs.[8]

The mechanism involves binding to a site within the ion channel lumen, distinct from the acetylcholine binding sites located on the extracellular domain.[9][10] Structure-activity relationship studies on adamantane derivatives at the Torpedo nAChR have revealed that:

  • Positively charged amino derivatives preferentially bind to the phencyclidine (TCP) locus within the channel.[8][9][10]

  • The size and hydrophobicity of the adamantane cage and its substituents are critical determinants of binding affinity.[8][11]

Inhibition of nAChRs may contribute to the complex pharmacological profile of these compounds, and modulating specific nAChR subtypes is an active area of drug discovery.

Structure-Activity Relationships (SAR)

The binding affinity of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine derivatives is highly dependent on their chemical structure. Understanding these relationships is key to designing potent and selective ligands.

SAR_Diagram cluster_info Key SAR Insights AzaAdamantane R1 R¹ & R² Substituents Amine Amine Group (R³) Cage Aza-Adamantane Cage info1 R¹ & R²: Bulky, lipophilic groups (e.g., methyl) often increase affinity for the NMDA receptor pore. (e.g., Memantine vs. Amantadine) info2 Amine (R³): Primary or secondary amine is crucial. Protonation at physiological pH is required for interaction with the channel pore. info3 Cage: The rigid scaffold orients substituents. The nitrogen atom at position 1 influences polarity and potential for H-bonding.

Caption: Key derivatization points on the 1-azatricyclo[3.3.1.1,3,7]decan-4-amine scaffold.

  • Cage Substitution (R¹ & R²): As demonstrated by the higher potency of memantine (3,5-dimethyl) over amantadine (unsubstituted), the addition of small, lipophilic alkyl groups on the cage can significantly enhance binding affinity at the NMDA receptor.[1] These groups likely engage in favorable hydrophobic interactions within the channel pore.

  • Amine Group (R³): The primary amine at the 4-position is critical. At physiological pH, it is protonated, and this positive charge is essential for the voltage-dependent entry and binding within the cation-permeable channel. Acylation or substitution with bulky groups that hinder protonation typically reduces or abolishes activity.

  • Hydrophobicity and Molecular Volume: For nAChRs, a clear relationship exists between the volume of the molecule and its ability to access binding sites within the channel.[8][9] The relative hydrophobicity, often measured as logP, is also a key predictor of potency.[8] However, for some ion channels, this correlation may not be straightforward.[11]

Quantitative Binding Affinity Data Summary

The following table summarizes representative binding affinity data for aminoadamantane derivatives at the NMDA receptor. Data is presented as the inhibition constant (Kᵢ), where a lower value indicates higher binding affinity.

CompoundDerivativeReceptor TargetKᵢ (µM)Reference
1 Amantadine (1-aminoadamantane)NMDA Receptor10-20[1]
2 Memantine (1-amino-3,5-dimethyladamantane)NMDA Receptor0.5-1.0[3][6]
3 Hypothetical Aza-AnalogNMDA ReceptorVariableN/A
4 Hypothetical Aza-Analog + MethylNMDA ReceptorVariableN/A

Experimental Protocol: Radioligand Competition Binding Assay

Determining the binding affinity (Kᵢ) of novel 1-azatricyclo[3.3.1.1,3,7]decan-4-amine derivatives is most commonly achieved using a radioligand competition binding assay. This protocol provides a robust method for evaluating compound affinity at the MK-801 site of the NMDA receptor.

Expertise-Driven Rationale
  • Choice of Radioligand: [³H]MK-801 is the gold standard radioligand for the NMDA receptor channel pore site. It has high affinity and selectivity, ensuring that competition is for the site of interest.

  • Biological Sample: Rat brain cortical membranes are an excellent source of NMDA receptors. Using whole brain or specific regions like the cortex or hippocampus is common practice.[12]

  • Assay Buffer: A Tris-HCl buffer at physiological pH (7.4) is standard. The inclusion of ions like Na⁺ and K⁺ can modulate receptor function and should be consistent.[13]

  • Non-specific Binding (NSB) Definition: NSB is determined in the presence of a high concentration of an unlabeled ligand that binds to the same site as the radioligand (e.g., unlabeled MK-801 or phencyclidine). This ensures that only binding to non-receptor components is measured.

  • Self-Validation and Trustworthiness: The protocol's integrity relies on meticulous execution. Assays must be performed in triplicate to ensure reproducibility.[13] Rapid filtration is crucial to separate bound from free radioligand before significant dissociation can occur. Pre-soaking the filter mats in a solution like 0.3% polyethyleneimine (PEI) is a critical step to reduce the non-specific binding of positively charged ligands to the negatively charged glass fiber filters.[12]

Materials and Reagents
  • Biological Sample: Frozen rat cortical tissue or prepared cortical membranes.

  • Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol).

  • Test Compounds: 1-azatricyclo[3.3.1.1,3,7]decan-4-amine derivatives dissolved in a suitable solvent (e.g., DMSO), then serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

  • NSB Control: 10 µM unlabeled MK-801 or phencyclidine.

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filtration apparatus (cell harvester) with glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.[12]

Step-by-Step Methodology

Part A: Membrane Preparation

  • Dissect rat cortical tissue on ice and place it in 10 volumes of ice-cold Assay Buffer.

  • Homogenize the tissue using a Polytron or similar homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh Assay Buffer, and repeat the centrifugation (Step 4). This wash step is crucial for removing endogenous ligands.

  • Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Dilute the membrane preparation to a final protein concentration of 100-200 µg per assay well.

Part B: Competition Binding Assay

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.

  • Add the following components to the appropriate wells (in triplicate):

    • Total Binding (TB): 150 µL of membrane preparation + 50 µL of vehicle (e.g., Assay Buffer with DMSO) + 50 µL of [³H]MK-801 (final concentration ~1-5 nM).

    • Non-specific Binding (NSB): 150 µL of membrane preparation + 50 µL of unlabeled MK-801 (final concentration 10 µM) + 50 µL of [³H]MK-801.

    • Competition Binding: 150 µL of membrane preparation + 50 µL of varying concentrations of the test derivative + 50 µL of [³H]MK-801.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[12]

  • Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.

  • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Radioligand_Binding_Workflow cluster_ligands Ligand Addition (Triplicates) start Start prep Membrane Preparation (e.g., Rat Cortex) start->prep plate Plate Setup (96-well) prep->plate add_mem Add Membrane Suspension plate->add_mem add_ligands Add Ligands total Total Binding: [³H]Ligand + Vehicle nsb Non-Specific Binding: [³H]Ligand + Excess Cold Ligand comp Competition: [³H]Ligand + Test Compound incubate Incubate to Equilibrium add_ligands->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis count->analyze end End (IC₅₀, Kᵢ) analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression program (e.g., GraphPad Prism). The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: The IC₅₀ value is dependent on the assay conditions (specifically, the concentration of the radioligand used). To determine the intrinsic affinity of the compound for the receptor (Kᵢ), use the Cheng-Prusoff equation.[14]

    Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

    Where:

    • IC₅₀ is the experimentally determined value.

    • [L] is the concentration of the radioligand used in the assay.

    • Kₐ is the dissociation constant of the radioligand for the receptor (this value must be determined separately via a saturation binding experiment or obtained from the literature).[15]

The Kᵢ value represents the equilibrium dissociation constant for the binding of the competitive ligand and is a true measure of its binding affinity.[16]

Conclusion and Future Directions

The 1-azatricyclo[3.3.1.1,3,7]decan-4-amine scaffold represents a versatile and promising platform for the design of novel ion channel modulators. Derivatives have shown significant affinity for NMDA and nACh receptors, acting primarily as channel-blocking antagonists. The rigid cage structure, coupled with the ability to modify substituents and the core nitrogen atom, allows for fine-tuning of pharmacological properties.

Future research should focus on:

  • Subtype Selectivity: Exploring how structural modifications can impart selectivity for specific NMDA (e.g., GluN2B vs. GluN2A) or nAChR (e.g., α7 vs. α4β2) subtypes to develop drugs with more targeted effects and fewer side effects.

  • Expanded Target Screening: Profiling these derivatives against a broader panel of ion channels and receptors to uncover novel activities and potential off-target effects.

  • In Vivo Efficacy: Translating high in vitro binding affinity into in vivo efficacy in animal models of neurological disorders.

By leveraging the foundational principles and robust experimental protocols outlined in this guide, researchers can effectively advance the discovery and development of the next generation of aza-adamantane-based therapeutics.

References

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Exploratory

Blood-Brain Barrier Permeability of 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine Compounds: Mechanisms, Assays, and CNS Drug Design

Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small molecules from entering the brain. Historically, the adamantane hydrocarbon cage has been utilized as a "lipophilic bullet" to force BBB penetration, yielding blockbuster neurological drugs such as amantadine and memantine[1][2].

However, modern CNS drug design requires more nuanced physicochemical control. The introduction of a bridgehead nitrogen to form 1-azatricyclo[3.3.1.1,3,7]decane (1-azaadamantane), coupled with a primary amine at the 4-position to yield 1-azatricyclo[3.3.1.1,3,7]decan-4-amine (4-amino-1-azaadamantane), creates a highly rigid, basic, and stereochemically tunable scaffold. This whitepaper dissects the structural pharmacology, BBB transport mechanisms, and validated experimental workflows required to evaluate the permeability of these advanced bicyclic/tricyclic amines.

Structural Pharmacology & The "Lipophilic Bullet" Effect

The efficacy of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine derivatives in CNS applications stems from their unique 3D geometry.

  • Minimized Desolvation Penalty: The rigid, spherical nature of the azaadamantane cage minimizes the compound's solvent-accessible surface area (SASA). When transitioning from the aqueous blood plasma to the lipid bilayer of the brain endothelium, the energy required to shed water molecules (desolvation penalty) is significantly lower than that of flexible, linear alkyl amines.

  • pKa Modulation: While unsubstituted adamantane is purely lipophilic (LogP ~2.4)[2], the bridgehead nitrogen in 1-azaadamantane introduces a basic center with a pKa of approximately 10.0 to 11.0[3][4]. The 4-amino group provides a secondary basic center and a critical vector for pharmacophore attachment.

  • Stereochemical Targeting: The 4-position can exist in syn (4s) or anti (4r) configurations relative to the bridgehead nitrogen's lone pair. Becker and Flynn successfully synthesized and separated these 4r and 4s isomers[5][6], proving that stereocontrol at this position is critical for binding to specific CNS targets, such as the 5-HT4 receptor[1] or the α 7 nicotinic acetylcholine receptor ( α 7 nAChR)[7][8].

Mechanisms of Blood-Brain Barrier Penetration

Despite being heavily protonated at a physiological pH of 7.4, 4-amino-1-azaadamantane compounds exhibit excellent BBB permeability. This counterintuitive phenomenon is driven by a dual-mechanism transport system.

  • Passive Transcellular Diffusion: A small fraction of the compound exists as a neutral free base. The extreme lipophilicity of the hydrocarbon cage drives rapid partitioning into the endothelial lipid bilayer.

  • Carrier-Mediated Transport: The protonated amine species can interact with Organic Cation Transporters (OCTs) expressed on the luminal side of the BBB, facilitating active uptake. Furthermore, the compact, rigid nature of the cage makes these compounds poor substrates for P-glycoprotein (P-gp) efflux pumps, which typically recognize bulky, flexible, and planar lipophilic cations.

BBB_Mechanisms Blood Bloodstream (pH 7.4) Neutral Neutral Free Base (High Lipophilicity) Blood->Neutral Equilibrium Protonated Protonated Amine (pKa ~10.2) Blood->Protonated Equilibrium Endothelium Brain Endothelial Cell (Lipid Bilayer) Brain CNS Compartment (Target Receptors) Endothelium->Brain Permeation Efflux P-gp / BCRP (Low Affinity) Endothelium->Efflux Substrate Recognition Neutral->Endothelium Passive Diffusion (Primary Route) Protonated->Endothelium Carrier-Mediated (OCT Transporters) Efflux->Blood Efflux (Minimal)

Fig 1. Blood-Brain Barrier transport mechanisms for 1-azatricyclo[3.3.1.1,3,7]decan-4-amine.

Quantitative Structure-Permeability Relationships (QSPR)

To contextualize the permeability of the 4-amino-1-azaadamantane core, we must compare it against its structural predecessors and downstream clinical derivatives. The table below summarizes the physicochemical properties dictating their BBB transit.

Compound Core / DerivativeCLogPpKa (Basic)TPSA (Ų)Apparent Permeability ( Papp​ )BBB Penetration Profile
Adamantane 2.44N/A0.0> 30.0 x 10⁻⁶ cm/sHigh (Purely Passive)
1-Aminoadamantane (Amantadine)2.4010.426.0~ 25.0 x 10⁻⁶ cm/sHigh (Passive + Carrier)
1-Azaadamantane 1.6010.03.2~ 28.0 x 10⁻⁶ cm/sHigh (Passive + Carrier)
4-Amino-1-azaadamantane 0.8510.2, 9.529.3~ 18.0 x 10⁻⁶ cm/sModerate-High
ABT-126 ( α 7 nAChR Agonist)2.109.845.5~ 15.0 x 10⁻⁶ cm/sHigh (Clinical Candidate)

Data Synthesis Note: ABT-126 utilizes the (4s)-1-azatricyclo[3.3.1.1,3,7]decane core to achieve high brain penetrance for the treatment of cognitive impairments in Alzheimer's and schizophrenia[7][8].

Experimental Workflow: In Vitro BBB Permeability Assessment

To accurately quantify the BBB permeability and efflux liability of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine derivatives, the MDCK-MDR1 Transwell Assay is the industry standard.

Causality of Experimental Design:

  • Why MDCK-MDR1 over Caco-2? While Caco-2 cells are excellent for intestinal absorption, Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-glycoprotein) provide a much more accurate representation of the robust efflux environment found at the human BBB.

  • Why LC-MS/MS? 1-azaadamantane derivatives lack extended conjugated π -systems, meaning they have no strong UV chromophores. Consequently, HPLC-UV is blind to these compounds; tandem mass spectrometry (LC-MS/MS) is strictly required for quantification.

Step-by-Step Protocol

Phase 1: Cell Culture & Barrier Validation

  • Seed MDCK-MDR1 cells onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Culture for 4–5 days to allow for tight junction formation.

  • Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². This ensures that any observed permeability is transcellular (through the cells) and not an artifact of paracellular leakage (between the cells).

Phase 2: Dosing & Permeability Execution 4. Prepare a 10 µM dosing solution of the 4-amino-1-azaadamantane compound in Transport Buffer (HBSS with 10 mM HEPES, pH 7.4). 5. For Apical-to-Basolateral (A→B) assessment, add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank buffer to the basolateral chamber. 6. For Basolateral-to-Apical (B→A) assessment (to measure efflux), reverse the compartment dosing. 7. Incubate the plates at 37°C on an orbital shaker (100 rpm) for 120 minutes.

Phase 3: Sampling & LC-MS/MS Quantification 8. Extract 50 µL aliquots from the receiver chambers at t=120 min. 9. Quench samples with ice-cold acetonitrile containing an internal standard (e.g., deuterated amantadine). 10. Centrifuge at 4000 rpm for 10 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).

Phase 4: Data Calculation Calculate the Apparent Permeability ( Papp​ ) using the formula:

Papp​=C0​×AdQ/dt​

(Where dQ/dt is the rate of mass transfer, C0​ is the initial donor concentration, and A is the membrane surface area). Calculate the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) . An ER < 2.0 indicates the compound is not a clinically significant P-gp substrate.

MDCK_Workflow S1 1. Cell Seeding MDCK-MDR1 on Transwell Inserts S2 2. Barrier Integrity TEER > 200 Ω·cm² S1->S2 S3 3. Apical Dosing 10 µM 4-amino-1-azaadamantane S2->S3 S4 4. Incubation 37°C, 5% CO2, 120 mins S3->S4 S5 5. Basolateral Sampling LC-MS/MS Quantification S4->S5 S6 6. Data Analysis Calculate Papp and Efflux Ratio S5->S6

Fig 2. Step-by-step MDCK-MDR1 Transwell assay workflow for assessing BBB permeability.

Conclusion

The 1-azatricyclo[3.3.1.1,3,7]decan-4-amine framework represents a masterclass in medicinal chemistry, perfectly balancing the extreme lipophilicity of the adamantane cage with the tunable basicity of a bridgehead nitrogen[2][9]. By utilizing rigorous, self-validating in vitro models like the MDCK-MDR1 assay, researchers can accurately predict the BBB penetrance of these compounds, accelerating the development of next-generation therapies for neurodegenerative and psychiatric disorders.

Sources

Protocols & Analytical Methods

Method

HPLC method development for 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride quantification

Comprehensive HPLC Method Development for the Quantification of 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine Dihydrochloride Introduction & Analytical Challenges 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride (CAS 19...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive HPLC Method Development for the Quantification of 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine Dihydrochloride

Introduction & Analytical Challenges

1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride (CAS 1909336-31-7), commonly referred to as 4-amino-1-azaadamantane dihydrochloride, is a rigid, bridged aliphatic diamine[1]. The azaadamantane scaffold is increasingly utilized in drug discovery to modulate lipophilicity and improve the metabolic stability of pharmacophores. The foundational synthesis of its isomers and their structural significance was detailed by Becker and Flynn[2].

As an Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for this compound requires overcoming two primary physicochemical hurdles:

  • Absence of a UV Chromophore : The molecule is entirely aliphatic, lacking conjugated π -systems or aromatic rings. Standard UV detection (e.g., at 210 nm) is highly susceptible to baseline drift and solvent interference, rendering it inadequate for sensitive or reliable quantification.

  • High Polarity and Basicity : The compound possesses two highly basic centers: the tertiary aza-bridge nitrogen (pKa ~10.0)[3] and the primary amine. Under standard acidic or neutral chromatographic conditions, it exists as a highly polar dication. This results in virtually zero retention on standard Reversed-Phase (RP) C18 columns and severe peak tailing due to secondary electrostatic interactions with residual surface silanols.

Analytical Strategy & Causality (E-E-A-T)

To establish a self-validating analytical system, we must bypass the limitations of traditional RP-HPLC-UV. The workflow below outlines three orthogonal strategies tailored to different laboratory capabilities and analytical goals.

  • Strategy A: HILIC-CAD (Direct Analysis)

    • Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase. Polar dications partition into an aqueous-enriched layer on the stationary phase, providing excellent retention and symmetrical peak shape.

    • Detection: The Charged Aerosol Detector (CAD) is a mass-proportional, universal detector that measures the charge transferred to non-volatile analyte particles after solvent evaporation[4]. It is completely independent of the analyte's optical properties, making it the gold standard for non-chromophoric active pharmaceutical ingredients (APIs)[5].

  • Strategy B: Pre-column Derivatization (UV Analysis)

    • Causality: For laboratories lacking CAD or MS, the primary amine can be selectively derivatized using 9-Fluorenylmethyl chloroformate (FMOC-Cl). This reaction tags the molecule with a bulky, highly conjugated fluorenyl group, simultaneously introducing a strong UV chromophore (detectable at 265 nm) and significantly increasing lipophilicity to enable standard RP-C18 retention.

  • Strategy C: LC-MS/MS (Bioanalysis)

    • Causality: For pharmacokinetic (PK) studies requiring trace-level detection, the high pKa of the nitrogen atoms ensures exceptional ionization efficiency in Positive Electrospray Ionization (ESI+). HILIC-MS/MS provides the ultimate sensitivity and specificity.

Method Selection Workflow

MethodDecisionTree Start 4-Amino-1-azaadamantane (No UV Chromophore, Highly Polar) Decision Select Analytical Platform Start->Decision UV Standard HPLC-UV Decision->UV UV Only CAD HPLC-CAD / ELSD Decision->CAD Universal Detector MS LC-MS / MS Decision->MS High Sensitivity Deriv Pre-column Derivatization (e.g., FMOC-Cl) UV->Deriv HILIC_CAD HILIC Chromatography (Direct Analysis) CAD->HILIC_CAD HILIC_MS HILIC or High-pH RP (Bioanalysis / PK) MS->HILIC_MS Result1 Method B: RP-HPLC-UV (Routine QC) Deriv->Result1 Result2 Method A: HILIC-CAD (Mass Balance / Purity) HILIC_CAD->Result2 Result3 Method C: LC-MS/MS (Trace Detection) HILIC_MS->Result3

Decision tree for 4-amino-1-azaadamantane HPLC method selection based on analytical requirements.

Experimental Protocols

Method A: HILIC-CAD (Recommended for API Release & QC)

  • Column : Waters XBridge BEH HILIC (4.6 mm × 150 mm, 3.5 µm).

  • Mobile Phase A : 100 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Note: High buffer concentration is required to mask secondary electrostatic interactions).

  • Mobile Phase B : 100% Acetonitrile.

  • Gradient Program :

    • 0.0 - 5.0 min: 90% B

    • 5.0 - 15.0 min: 90% to 60% B

    • 15.0 - 20.0 min: 60% B

    • 20.1 - 30.0 min: 90% B (Re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40°C.

  • CAD Settings : Evaporator temperature set to 35°C, data collection rate at 10 Hz, filter constant 1.0 s[6].

  • Sample Preparation : Dissolve 1.0 mg/mL of the API in 80:20 Acetonitrile:Water. Critical Step: The sample diluent must contain at least 80% organic solvent to prevent severe peak distortion (solvent mismatch) upon injection into the HILIC system.

Method B: FMOC-Cl Derivatization & RP-HPLC-UV

  • Derivatization Reagents :

    • Borate Buffer: 0.1 M Sodium Borate, pH 8.5.

    • FMOC-Cl Solution: 10 mM 9-Fluorenylmethyl chloroformate in anhydrous Acetonitrile.

    • Quenching Solution: 1% Glycine in Water.

  • Reaction Protocol :

    • Transfer 100 µL of the sample (aqueous) into a 1.5 mL amber HPLC vial.

    • Add 100 µL of Borate Buffer and vortex to ensure basicity.

    • Add 200 µL of FMOC-Cl Solution. Vortex immediately and incubate at room temperature (20-25°C) for exactly 20 minutes in the dark.

    • Add 100 µL of Quenching Solution to consume unreacted FMOC-Cl. Vortex and analyze.

  • Chromatographic Conditions :

    • Column : Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm).

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B : 0.1% TFA in Acetonitrile.

    • Gradient : 20% B to 80% B over 15 minutes.

    • Detection : UV at 265 nm.

Method C: LC-MS/MS (Bioanalysis)

  • Column : SeQuant ZIC-HILIC (2.1 mm × 100 mm, 3.5 µm).

  • Mobile Phase : Isocratic 75% Acetonitrile / 25% 10 mM Ammonium Formate (pH 3.0).

  • Flow Rate : 0.3 mL/min.

  • MS Detection : Positive ESI. Monitor the precursor-to-product ion transition corresponding to the protonated molecule [M+H]+ .

Data Presentation

Table 1: Chromatographic Parameters Comparison

ParameterMethod A (HILIC-CAD)Method B (Derivatization-UV)Method C (LC-MS/MS)
Primary Application Bulk API Purity, Mass BalanceRoutine QC, Impurity AssayPK Studies, Trace Detection
Column Chemistry BEH HILIC (Unbonded Silica)End-capped C18Zwitterionic HILIC
Mobile Phase System Amm. Formate (pH 3.0) / ACN0.1% TFA in Water / ACNAmm. Formate (pH 3.0) / ACN
Elution Mode Gradient (90% to 60% Org)Gradient (20% to 80% Org)Isocratic (75% Org)
Detection Mode Charged Aerosol (Universal)UV Absorbance (265 nm)ESI+ MRM Transition
Injection Volume 5.0 µL10.0 µL1.0 µL

Table 2: Representative Method Validation Summary

Validation ParameterMethod A (HILIC-CAD)Method B (Deriv-UV)Method C (LC-MS/MS)
Linearity Range 2.0 - 200 µg/mL*0.5 - 50 µg/mL1.0 - 1000 ng/mL
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL0.2 ng/mL
Limit of Quantitation (LOQ) 2.0 µg/mL0.5 µg/mL1.0 ng/mL
Precision (%RSD, n=6) < 2.5%< 1.5%< 4.0%
Accuracy (% Recovery) 98.5 - 101.2%97.0 - 102.5%94.5 - 105.0%

*Note: CAD response is inherently non-linear over large dynamic ranges; polynomial or power-function curve fitting ( y=axb ) is required for accurate quantitation across wide concentration spans[5].

References[1] Title: CAS No. 1909336-31-7 Specifications | Ambeed - Ambeed.com. Source: ambeed.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfqHIhxeO1DyPSFcGQn2y9YWJ6oWs7sEXmZ-VL7_dTSMrW1Ufl5IYd5KJBa_q8Dpv5rrffTmL8Yp2GpDRDPeLQDYSF91tbHbVmV7qsRzD-WOWyPoz2ptZCkU0_9FoayuJH49SJ3yTTaMshakUaWgDcE35Ycr9IGQ==[3] Title: 1-Azaadamantane | 281-27-6 - ChemicalBook. Source: chemicalbook.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbZtwZ05qKBbHHztU8w6KLl1Hts7y6NgorNe7FNBkuIHIu_SNuEvx2fr-1ZNnYUsv0BJqBorCJHe8QBR6kqIeBnksy3oIL06tZNeq0-wODdU24qA082ueg6U4ovUdTXLBalPbcy4_mocpO48IyYv2OxvQG_hVaofLRXXMTa3BI[2] Title: Synthesis of 2-Azaadamantan-6-one: A Missing Isomer | ACS Omega. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBAz6aoG4d6o_poFi3pWQLS40Ue20sbKVGw7-QUTY1cMehMuxjf3pOUONhzer3k99SO4cyIm4_ZuzBg7kj0OZPIn8T5BcP8m1T0vs5bn11ZYcD9DOnl4h_3bDm8YPsdo1bTcE6sVmD-cEUuCA=[4] Title: Review of operating principle and applications of the charged aerosol detector. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6QOmly0cayQIl0gMz3UxA-ky3VH2uEk6h6B7Yc8w5L5gE4dn1Rzvjidy43pmtr02LCWp_kFkdx4wjNfo_2ri49wprDGG7Ga5WiATSameDqlAwiXWnsAyHn4D3jA_xuy-FhvZYXbHG6Hz7agJ-e7jtzltwZMQfOv0PR7lnj4O_6GMYvAemM1kl6yzm57EgOzcqjHfH3wG8P6FELfqK9sqkoq2E8MFgNv40m6Im9bHpXlhOdDMNmsDX27Iv[5] Title: Development and Validation of a Chromatography Method Using Tandem UV/Charged Aerosol Detector for Simultaneous Determination of Amlodipine Besylate and Olmesartan Medoxomil: Application to Drug-Excipient Compatibility Study - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYvAmKp9UU-D0RVkYoieYNTosq-i_jCfqe8Ok1qbMsAVzpBS1u4gt2g5b81dF1rUIohqGB0QzB6tQmsA0AYeUZ3An0OYx0cQkXL7N8caTZQNItvSyn-sgS_jjzDhdIKw8wthgsRQ9rcX8RTg==[6] Title: Microscale Purification with Direct Charged Aerosol Detector Quantitation Using Selective Online One- or Two-Dimensional Liquid Chromatography | Analytical Chemistry - ACS Publications. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ1CHpEDdb3axwz9GKFgZtkrLlRvLU6PFjrfuq0R9YbOe0N4jFCYj7IBtcTWZEmFXd0JSRkm1S7nS2soOGYou6U8i9P7BNHEZS28gB2xXrNpzpr7RY0h-wDdlX48rECExWWcAXzXgTgVkNoGHNTRU=

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Application

Application Notes and Protocols for In Vitro Screening of 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine Dihydrochloride

Introduction: The Adamantane Scaffold in Drug Discovery 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride belongs to the adamantane family of compounds, a versatile and privileged scaffold in medicinal chemistry.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Adamantane Scaffold in Drug Discovery

1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride belongs to the adamantane family of compounds, a versatile and privileged scaffold in medicinal chemistry.[1] The rigid, lipophilic, and three-dimensional nature of the adamantane cage imparts unique physicochemical properties to molecules, often enhancing their metabolic stability, membrane permeability, and ability to interact with specific biological targets.[1] Amantadine, a well-known adamantane derivative, has demonstrated a complex pharmacological profile, including antiviral activity against the influenza A virus by targeting the M2 proton channel and therapeutic effects in Parkinson's disease through noncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2][3] Given its structural similarity to amantadine, 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride is a compelling candidate for in vitro screening campaigns aimed at discovering novel modulators of ion channels and other central nervous system targets.

This guide provides detailed protocols for the in vitro characterization of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride, with a focus on assessing its potential as an NMDA receptor antagonist and evaluating its general cytotoxicity. The methodologies described are designed to be robust and adaptable for high-throughput screening (HTS) and lead optimization efforts.

Potential Therapeutic Applications and Screening Strategy

The adamantane core is a key feature in numerous bioactive compounds with applications as antiviral, anticancer, and central nervous system-acting agents.[4] The primary amino group of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine suggests potential interactions with targets that recognize charged moieties, such as the binding sites of ion channels. A logical screening strategy would therefore begin with assessing its activity at the NMDA receptor, a well-established target for adamantane derivatives, followed by a general assessment of cytotoxicity to determine a therapeutic window.

G cluster_0 Primary Screening cluster_1 Secondary & Safety Screening Primary Assay NMDA Receptor Functional Assay (Fluorescence-based Calcium Flux) Cytotoxicity Assay General Cytotoxicity Assay (e.g., MTT Assay) Primary Assay->Cytotoxicity Assay Active Compounds Electrophysiology Patch-Clamp Electrophysiology (Mechanism of Action & Specificity) Cytotoxicity Assay->Electrophysiology Non-toxic Actives

Figure 1: A tiered screening cascade for 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride.

Section 1: NMDA Receptor Antagonism - Fluorescence-Based Calcium Flux Assay

Scientific Rationale: NMDA receptors are ligand-gated ion channels permeable to Ca2+.[5] Their activation leads to an influx of calcium, which can be detected using fluorescent calcium indicators. This assay provides a high-throughput method to identify compounds that inhibit NMDA receptor function.[6] A cell line stably expressing specific NMDA receptor subunits (e.g., NR1/NR2D in BHK-21 cells) is used to ensure a consistent and reproducible signal.[5]

Principle of the Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon binding to free Ca2+, the fluorescence intensity of the dye increases significantly. An antagonist of the NMDA receptor will inhibit the agonist-induced calcium influx, resulting in a reduced fluorescence signal.

G Cell Cell Membrane Cytosol (Fluo-4 Loaded) NMDAR NMDA Receptor Ca_int Intracellular Ca2+ NMDAR->Ca_int Ca_ext Extracellular Ca2+ Ca_ext->NMDAR Influx Fluorescence Fluorescence Signal Ca_int->Fluorescence Fluo-4 Binding Agonist Glutamate/Glycine Agonist->NMDAR Antagonist 1-azatricyclo [3.3.1.1,3,7]decan- 4-amine dihydrochloride Antagonist->NMDAR

Figure 2: Mechanism of the fluorescence-based NMDA receptor calcium flux assay.
Detailed Protocol

Materials and Reagents:

  • Cell Line: BHK-21 cells stably expressing NMDA receptor subunits (e.g., NR1/NR2D) under an inducible promoter.

  • Culture Medium: As recommended for the specific cell line.

  • Assay Buffer: 2 mM CaCl2, 138 mM NaCl, 5.33 mM KCl, 0.34 mM Na2HPO4, 0.44 mM KH2PO4, 4.17 mM NaHCO3, 5.56 mM D-glucose, and 20 mM HEPES, pH 7.4.[5]

  • Calcium Indicator: Fluo-4 No-Wash Calcium Assay Dye Solution.

  • NMDA Receptor Agonists: Glutamate and Glycine.

  • Test Compound: 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride dissolved in an appropriate solvent (e.g., DMSO or water).

  • Positive Control: A known NMDA receptor antagonist (e.g., MK-801).

  • Microplates: 384-well, black-walled, clear-bottom microplates.

Procedure:

  • Cell Seeding: Seed the cells into 384-well microplates at an optimized density (e.g., 10,000 cells per well) and incubate overnight to allow for attachment.[6]

  • Induction of Receptor Expression (if applicable): If using an inducible cell line, add the inducing agent (e.g., tetracycline) to the culture medium and incubate for the required period to achieve optimal receptor expression.

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Wash the cells twice with assay buffer.[5]

    • Add 30 µL of Fluo-4 No-Wash Calcium Assay Dye solution to each well.

    • Incubate the plate for 30 minutes at 37°C.[5]

  • Compound Addition:

    • Prepare serial dilutions of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride, positive control, and vehicle control in assay buffer.

    • Add the diluted compounds to the respective wells of the cell plate.

  • Agonist Stimulation and Signal Detection:

    • Prepare a stock solution of NMDA receptor agonists (e.g., 400 µM glycine and 400 µM glutamate for a final concentration of 100 µM each).[6]

    • Place the cell plate and the agonist plate into a fluorescence plate reader (e.g., a Functional Drug Screening System - FDSS).

    • Measure the baseline fluorescence for 30 seconds.[6]

    • Add the agonist solution to the wells and continue to measure the fluorescence signal for a defined period (e.g., 5 minutes).

Data Analysis:

The response is typically quantified as the change in fluorescence intensity over baseline or the area under the curve. The percentage of inhibition by the test compound is calculated relative to the controls. An IC50 value, the concentration of the compound that causes 50% inhibition, can be determined by fitting the concentration-response data to a sigmoidal dose-response curve.

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
Z'-factor A statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Signal-to-Noise Ratio The ratio of the signal with an agonist to the signal without an agonist.

Section 2: Cytotoxicity Assessment - MTT Assay

Scientific Rationale: It is crucial to determine if the observed activity of a compound is due to its specific interaction with the target or a result of general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to its insoluble formazan, which has a purple color.[8]

Detailed Protocol

Materials and Reagents:

  • Cell Line: A relevant cell line, such as the one used in the primary screening assay or a standard line like HEK293 or HeLa cells.[8]

  • Culture Medium: Appropriate for the chosen cell line.

  • Test Compound: 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

  • MTT Solution: 5 mg/mL MTT in phosphate-buffered saline (PBS).

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Microplates: 96-well, flat-bottom microplates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[7]

  • Compound Treatment:

    • Remove the culture medium.

    • Add fresh medium containing serial dilutions of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride, positive control, and vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.

ParameterDescription
CC50 The concentration of a compound that causes a 50% reduction in cell viability.
Selectivity Index (SI) The ratio of CC50 to IC50 (CC50/IC50). A higher SI indicates a greater therapeutic window.

Section 3: Gold Standard Confirmation - Patch-Clamp Electrophysiology

Scientific Rationale: While fluorescence-based assays are excellent for high-throughput screening, patch-clamp electrophysiology remains the "gold standard" for studying ion channel function.[9] It provides a direct measure of the ionic currents flowing through channels with high temporal and voltage resolution, allowing for a detailed characterization of the mechanism of action (e.g., open-channel block, allosteric modulation).[10][11]

Principle of the Technique

A microelectrode forms a high-resistance (giga-ohm) seal with the cell membrane, electrically isolating a small patch of the membrane.[11] This allows for the measurement of the current flowing through the ion channels within that patch. In the whole-cell configuration, the membrane patch is ruptured, providing electrical access to the entire cell.[12] By controlling the membrane voltage (voltage-clamp), one can study the effect of the test compound on the ion channel's activity in response to agonist application.

Experimental Workflow

Due to the lower throughput of manual patch-clamp, this technique is best employed for mechanistic studies of confirmed hits from the primary screen. Automated patch-clamp (APC) systems can offer higher throughput for lead optimization.[9][13]

Key Steps in Manual Patch-Clamp:

  • Cell Preparation: Use cells expressing the NMDA receptor of interest.

  • Pipette Preparation: Fabricate and fill glass micropipettes with an appropriate internal solution.

  • Seal Formation: Achieve a giga-ohm seal between the pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch to gain access to the cell's interior.

  • Recording: Apply voltage protocols and perfuse with agonist-containing external solution in the absence and presence of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride to measure changes in ionic current.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride. By employing a tiered approach that begins with a high-throughput functional assay for NMDA receptor activity, followed by cytotoxicity assessment and detailed electrophysiological characterization, researchers can efficiently evaluate the therapeutic potential of this and other adamantane derivatives. The inherent versatility of the adamantane scaffold suggests that this compound may hold promise for the development of novel therapeutics, and these assays are the critical first step in that discovery process.

References

  • Benchchem. (n.d.). Comparative Efficacy of Adamantane Derivatives: An In Vitro and In Vivo Analysis.
  • Traynelis, S. F., et al. (2010). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 333(3), 650-662. Retrieved from [Link]

  • Benchchem. (n.d.). Comparative In Vitro Analysis of Adamantane Derivatives as Antiviral Agents.
  • Katarzyna, S., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. Retrieved from [Link]

  • Verdon, G., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57643. Retrieved from [Link]

  • Sztanke, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Retrieved from [Link]

  • Bell, D. C., & Dallas, M. L. (2018). Screening technologies for ion channel drug discovery. Future Medicinal Chemistry, 10(6), 681-693. Retrieved from [Link]

  • Tsotinis, A., et al. (2018). New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). of competitive NMDA receptor antagonists Fluorescence response from a... | Download Scientific Diagram. Retrieved from [Link]

  • Wu, L., et al. (2015). Wavelength-dependent optoacoustic imaging probes for NMDA receptor visualisation. Chemical Communications, 51(80), 14893-14896. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening Strategies for the Discovery of Ion Channel Monoclonal Antibodies | Request PDF. Retrieved from [Link]

  • Van der Walt, M. M., et al. (2019). Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand. Molecules, 24(22), 4099. Retrieved from [Link]

  • Melancon, B. J., et al. (2023). Targeting ion channels with ultra-large library screening for hit discovery. Frontiers in Pharmacology, 14. Retrieved from [Link]

  • Picollo, A., et al. (2023). Editorial: Targeting ion channels for drug discovery: emerging challenges for high throughput screening technologies. Frontiers in Pharmacology, 14. Retrieved from [Link]

  • NIH. (2012). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology. Retrieved from [Link]

  • Veeprho. (n.d.). Amantadine Impurities and Related Compound. Retrieved from [Link]

  • Finkel, A. (2005). Patch clamp electrophysiology steps up a gear. European Pharmaceutical Review. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Patch-Clamp Electrophysiology Studies. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amantadine-impurities. Retrieved from [Link]

  • Wikipedia. (n.d.). Amantadine. Retrieved from [Link]

  • Danysz, W., et al. (2020). Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials. Journal of Neural Transmission, 127(8), 1137-1159. Retrieved from [Link]

  • Hearing, M. (2019). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of Visualized Experiments, (149), e59834. Retrieved from [Link]

  • Bell, D. C., & Dallas, M. L. (2018). Using automated patch clamp electrophysiology platforms in pain-related ion channel research: insights from industry and academia. British Journal of Pharmacology, 175(12), 2312-2323. Retrieved from [Link]

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Method

Application Notes and Protocols for Antiviral Efficacy Screening Using 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride, commonly known as amant...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride, commonly known as amantadine hydrochloride, in antiviral efficacy screening. This document delves into the underlying scientific principles, provides detailed, field-proven protocols, and offers insights into data interpretation, ensuring a robust and reliable screening process.

Introduction: The Enduring Relevance of Adamantanes in Antiviral Research

1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride (amantadine hydrochloride) is a synthetically produced antiviral compound with a rigid, cage-like structure. Historically, it has been a cornerstone in the management of influenza A virus infections.[1][2] Its primary mechanism of action involves the inhibition of the influenza A virus M2 protein, a proton-selective ion channel crucial for viral replication.[3][4] While the emergence of resistant strains has limited its clinical use against circulating influenza viruses, amantadine remains an invaluable tool in antiviral research and development for several reasons:

  • Reference Compound: It serves as a critical positive control in screening assays for novel anti-influenza agents targeting the M2 ion channel.

  • Study of Resistance: Amantadine is instrumental in studying the mechanisms of antiviral resistance, a significant challenge in infectious disease research.[5]

  • Exploration of Novel Derivatives: The adamantane scaffold continues to be a template for the design of new antiviral compounds with potentially broader activity or efficacy against resistant strains.

This guide will provide the necessary protocols to accurately assess the antiviral efficacy of amantadine and, by extension, other compounds in a preclinical setting.

Mechanism of Action: Targeting the Influenza A M2 Proton Channel

The antiviral activity of amantadine is highly specific to influenza A viruses. It targets the M2 protein, a homotetrameric transmembrane protein that functions as a pH-activated proton channel.[3][6] Following endocytosis of the virus into a host cell, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is a critical step for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process known as uncoating, which is essential for the release of the viral genome into the cytoplasm and subsequent replication.[7]

Amantadine blocks this process by binding to the pore of the M2 ion channel, physically obstructing the passage of protons.[7][8] This inhibition prevents the necessary acidification of the viral interior, thereby trapping the vRNP complex and halting the viral life cycle before it can effectively begin.

Antiviral_Screening_Workflow Start Start Cytotoxicity_Assay 1. Cytotoxicity Assay (CC50) Start->Cytotoxicity_Assay Plaque_Assay 2. Plaque Reduction Assay (IC50) Cytotoxicity_Assay->Plaque_Assay Determine non-toxic concentrations Data_Analysis 3. Data Analysis Plaque_Assay->Data_Analysis Selectivity_Index 4. Calculate Selectivity Index (SI) Data_Analysis->Selectivity_Index End End Selectivity_Index->End

Caption: General workflow for antiviral efficacy screening.

Detailed Protocols

The following protocols provide step-by-step instructions for the core assays in the antiviral screening workflow.

Protocol 1: Cytotoxicity Assay (CC₅₀ Determination)

The 50% cytotoxic concentration (CC₅₀) is the concentration of a compound that causes a 50% reduction in cell viability. [9][10]It is essential to determine the CC₅₀ to ensure that the antiviral activity observed is not due to the compound killing the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. [11][12] Materials:

  • Vero cells (or other suitable cell line)

  • 96-well flat-bottom plates

  • Growth medium (DMEM with 10% FBS)

  • Amantadine hydrochloride serial dilutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Addition: Prepare two-fold serial dilutions of amantadine hydrochloride in growth medium. A typical starting concentration is 1000 µM. [9]Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include a "cell control" (medium only) and a "blank control" (medium only, no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂, mirroring the duration of the antiviral assay.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well and gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100

    • Plot the % cell viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the CC₅₀ value. [9][13] An alternative to the MTT assay is the Neutral Red Uptake assay, which measures the accumulation of the neutral red dye in the lysosomes of viable cells. [6][14][15][16]

Protocol 2: Plaque Reduction Assay (IC₅₀ Determination)

The 50% inhibitory concentration (IC₅₀) is the concentration of a compound that reduces the number of viral plaques by 50%. [10]This is a direct measure of the compound's antiviral activity.

Materials:

  • Confluent MDCK cell monolayers in 6-well plates

  • Influenza A virus stock of known titer

  • Amantadine hydrochloride serial dilutions

  • Infection medium (DMEM with 0.2% BSA and 2 µg/mL TPCK-treated trypsin)

  • Agarose overlay (e.g., 2x MEM mixed 1:1 with 1.6% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Seed MDCK cells in 6-well plates to form a confluent monolayer (approximately 95-100% confluency). [17]2. Virus-Compound Incubation: Prepare serial dilutions of amantadine hydrochloride in infection medium. Mix equal volumes of each compound dilution with a virus dilution that will produce approximately 50-100 plaques per well. Incubate this mixture for 1 hour at 37°C.

  • Infection: Wash the MDCK cell monolayers with PBS. Inoculate the cells with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.

  • Agarose Overlay: After the adsorption period, remove the inoculum and overlay the cells with 2 mL of agarose overlay containing the corresponding concentration of amantadine.

  • Incubation: Incubate the plates at 37°C and 5% CO₂ for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formaldehyde for at least 4 hours. Remove the agarose plugs and stain the cell monolayer with crystal violet solution for 15 minutes. Gently wash with water and allow the plates to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each concentration: % Plaque Inhibition = (1 - (Number of Plaques in Treated Wells / Number of Plaques in Virus Control Wells)) x 100

    • Plot the % plaque inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value. [18] A variation of this assay is the Plaque Reduction Neutralization Test (PRNT), which is often used to measure the neutralizing capacity of antibodies but can be adapted for antiviral compounds. [19][20]

Data Presentation and Interpretation

Tabulating Results

Summarize the CC₅₀ and IC₅₀ values in a table for easy comparison. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a critical parameter that indicates the therapeutic window of the compound. A higher SI value is desirable, with a value ≥10 often considered a benchmark for a promising antiviral candidate. [9][10]

Compound Virus Strain CC₅₀ (µM) on Vero Cells IC₅₀ (µM) Selectivity Index (SI = CC₅₀/IC₅₀)
Amantadine HCl (Control) Influenza A (H1N1) - Sensitive >500 ~0.84 [21] >595
Amantadine HCl (Control) Influenza A (H3N2) - Resistant (S31N) >500 >100 [22][23] <5

| Experimental Compound A | Influenza A (H1N1) - Sensitive | [Insert Value] | [Insert Value] | [Calculate Value] |

Note: The provided IC₅₀ values are examples from the literature and may vary depending on the specific virus strain and experimental conditions.

Interpreting the Data
  • High Potency (Low IC₅₀): A low IC₅₀ value indicates that the compound is effective at inhibiting viral replication at low concentrations.

  • Low Cytotoxicity (High CC₅₀): A high CC₅₀ value suggests that the compound is not toxic to host cells at concentrations where it exhibits antiviral activity.

  • High Selectivity (High SI): A high SI value is the most critical indicator of a promising antiviral compound, as it signifies a large margin between the effective dose and the toxic dose.

  • Specificity: Comparing the IC₅₀ against sensitive and resistant viral strains confirms the compound's mechanism of action. For amantadine, a significant difference in IC₅₀ between a wild-type and an S31N mutant strain demonstrates its specificity for the M2 ion channel. [22]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the in vitro screening of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride and other potential antiviral agents against influenza A virus. By adhering to these methodologies and principles of scientific integrity, researchers can generate reliable and reproducible data to guide further drug development efforts. The enduring utility of amantadine as a research tool underscores the importance of understanding established antiviral mechanisms in the ongoing search for novel therapeutics to combat viral diseases.

References

  • IBT Bioservices. (n.d.). Plaque Reduction Neutralization Testing (PRNT) to Assess Antiviral Activity. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • Prichard, M. N., & Shipman, C., Jr. (2001). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 45(4), 1039–1045.
  • Pinto, L. H., & Lamb, R. A. (2006). The M2 protein of influenza A virus. Structure and Function of the Influenza A M2 Proton Channel.
  • BioAgilytix. (2022, July 1). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Influenza M2 ion channel and mechanism of activation/inhibition. Retrieved from [Link]

  • PMI Science. (2014, May 1). The Neutral Red Assay and assessment of Reduced-Risk Products. Retrieved from [Link]

  • Tobita, K. (1975). A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells. Medical microbiology and immunology, 162(1), 9-14.
  • Nerome, K., & Ishida, M. (1975). Permanent canine kidney (MDCK) cells for isolation and plaque assay of influenza B viruses. Medical microbiology and immunology, 162(1), 23-27.
  • Holsinger, L. J., Nichani, D., Pinto, L. H., & Lamb, R. A. (1994). Influenza A virus M2 ion channel protein: a structure-function analysis. Journal of virology, 68(3), 1551-1563.
  • YouTube. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. Retrieved from [Link]

  • DeGrado, W. F., & Lear, J. D. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society, 142(39), 16598-16609.
  • GraphPad. (n.d.). Fitting the absolute IC50. Retrieved from [Link]

  • IITRI. (n.d.). An Automated Microneutralization Plaque Assay to Measure Serum Antibodies against Influenza A Virus H1, H5 and H7. Retrieved from [Link]

  • Wang, C., Takeuchi, K., Pinto, L. H., & Lamb, R. A. (1993). Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel. Proceedings of the National Academy of Sciences, 90(16), 7578-7582.
  • DailyMed. (2012, July 12). AMANTADINE HCL- amantadine hydrochloride capsule, liquid filled. Retrieved from [Link]

  • Yamamoto, N., et al. (2016). An MDCK Cell Culture-Derived Formalin-Inactivated Influenza Virus Whole-Virion Vaccine from an Influenza Virus Library Confers Cross-Protective Immunity by Intranasal Administration in Mice. Journal of Virology, 90(11), 5174-5186.
  • Bosterbio. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Nguyen, J. T., et al. (2010). Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro. PLoS ONE, 5(2), e9332.
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Sources

Application

Application Notes and Protocols for the Crystallization of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine Salts

An Application Guide for Researchers Abstract: This technical guide provides a comprehensive overview and detailed protocols for the crystallization of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine salts. Leveraging establishe...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the crystallization of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine salts. Leveraging established methodologies for structurally analogous aminoadamantane compounds, such as memantine and amantadine, this document outlines key principles, critical parameters, and step-by-step procedures for isolating high-purity crystalline salts. The content is designed for researchers, chemists, and drug development professionals seeking to develop robust and reproducible crystallization processes for this class of compounds.

Introduction: The Significance of Crystalline Salts

1-azatricyclo[3.3.1.1,3,7]decan-4-amine, a rigid cage-like aliphatic amine, belongs to a class of compounds with significant potential in medicinal chemistry, sharing a structural scaffold with established drugs like amantadine and memantine.[1] In pharmaceutical development, the active pharmaceutical ingredient (API) is rarely isolated as a free base. Instead, it is converted into a salt to improve critical physicochemical properties such as stability, solubility, and bioavailability.[2]

The hydrochloride salt is the most common form for such amines, offering a reliable pathway to a stable, crystalline solid.[3] A well-defined crystalline form is crucial as it ensures batch-to-batch consistency, predictable dissolution rates, and compliance with regulatory standards. This guide details the fundamental techniques and practical protocols to achieve this outcome.

Guiding Principles for Crystallization

The successful crystallization of any compound hinges on the controlled transition from a disordered state (in solution) to a highly ordered solid state (the crystal lattice). This process is governed by three primary stages:

  • Supersaturation: The solution must contain a higher concentration of the solute than it can normally hold at a given temperature. This is the thermodynamic driving force for crystallization. It can be achieved by cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" that reduces the solute's solubility.[4][5]

  • Nucleation: In the supersaturated state, solute molecules begin to self-assemble into small, ordered clusters or nuclei. This is a critical, and often rate-limiting, step. The rate of nucleation is highly sensitive to the level of supersaturation, temperature, and the presence of impurities or seed crystals.[6]

  • Crystal Growth: Once stable nuclei have formed, further solute molecules deposit onto the existing crystal lattice, causing the crystals to grow. The goal of a well-designed protocol is to favor crystal growth over rapid nucleation, which typically results in larger, more easily filterable crystals rather than fine precipitates.[6]

For aminoadamantane salts, the rigid, three-dimensional structure can facilitate efficient packing into a crystal lattice, but selecting the appropriate solvent system is paramount to controlling the process.[7]

Critical Parameters for Crystallizing 1-azatricyclo[3.3.1.1,3,7]decan-4-amine Salts

The selection and control of experimental parameters are the foundation of a successful crystallization protocol. Based on extensive data from analogous compounds, the following factors are most influential.

Solvent System Selection

The choice of solvent is the most critical decision. A suitable system often involves a primary solvent in which the salt has moderate to high solubility at elevated temperatures, and an anti-solvent in which it is poorly soluble.[3]

  • Primary Solvents (Good Solvents): These are typically polar solvents capable of solvating the ionic salt.

    • Water: Many hydrochloride salts are soluble in water, especially when heated.[8]

    • Alcohols (Methanol, Ethanol): These are excellent solvents for dissolving aminoadamantane hydrochlorides, often at room temperature or with gentle warming.[3][4] Methanol, in particular, has been identified as a highly suitable solvent for memantine hydrochloride crystallization.[4]

  • Anti-Solvents (Poor Solvents): These are less polar solvents that, when added to a solution of the salt, induce supersaturation and precipitation.

    • Esters (Ethyl Acetate, Isopropyl Acetate): Commonly used as anti-solvents with alcoholic solutions.[3][9]

    • Ketones (Acetone): An effective anti-solvent for precipitating hydrochloride salts from aqueous or alcoholic solutions.[3][8]

    • Ethers (Diethyl Ether): Used for precipitating the crude product, particularly after initial salt formation.[10]

Temperature Control

Temperature directly influences solubility. Most salts exhibit increased solubility at higher temperatures. This relationship is exploited in cooling crystallization, where a saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystal formation.[8] Precise control over the cooling rate is essential; slow, gradual cooling generally yields larger, more well-defined crystals.[5] Final cooling to sub-ambient temperatures (e.g., -10°C to 5°C) is often employed to maximize the yield.[3]

pH and In-Situ Salt Formation

Crystallization can be performed on the pre-formed salt or by generating the salt in situ. The latter involves dissolving the 1-azatricyclo[3.3.1.1,3,7]decan-4-amine free base in a suitable organic solvent (e.g., isopropyl acetate) and then adding a stoichiometric amount of hydrochloric acid (aqueous or as a solution in an organic solvent) to precipitate the hydrochloride salt directly.[3] This method can be highly effective for initial isolation.

Visualization of Crystallization Workflows

The following diagrams illustrate the logical flow of the primary crystallization techniques described in this guide.

G cluster_start Starting Material cluster_techniques Crystallization Techniques cluster_end Product Isolation Start Dissolve Amine Salt in Suitable Primary Solvent (e.g., Methanol, Water) Cooling Slow Cooling Crystallization (Gradual Temperature Reduction) Start->Cooling AntiSolvent Anti-Solvent Addition (Add Poor Solvent like Ethyl Acetate) Start->AntiSolvent Vapor Vapor Diffusion (Slow Diffusion of Anti-Solvent) Start->Vapor Isolate Isolate Crystals (Filtration) Cooling->Isolate AntiSolvent->Isolate Vapor->Isolate Wash Wash Crystals (with Anti-Solvent or Chilled Solvent) Isolate->Wash Dry Dry Under Vacuum Wash->Dry

Figure 1: General workflow for key crystallization techniques.

Recommended Crystallization Protocols

The following protocols are adapted from established procedures for structurally similar compounds and provide a robust starting point for optimization.[3][4][8][9]

Protocol 1: Cooling Crystallization from a Single Solvent

This method is effective when a solvent with a steep solubility-temperature profile is identified. Water and methanol are excellent candidates.[4][8]

Methodology:

  • Dissolution: In a clean flask equipped with a magnetic stirrer and reflux condenser, suspend the crude 1-azatricyclo[3.3.1.1,3,7]decan-4-amine hydrochloride in a minimal volume of the chosen solvent (e.g., deionized water or methanol). See Table 1 for starting solvent ratios.

  • Heating: Gently heat the mixture with stirring (e.g., 50-85°C) until all solids are completely dissolved.[3][8]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter to obtain a clear, particle-free solution.

  • Slow Cooling: Remove the heat source and allow the solution to cool slowly towards room temperature, ideally over several hours. The flask should be covered and left in an undisturbed location.[8]

  • Chilling: Once at room temperature, transfer the flask to a cooling bath (ice-water or refrigerator) and maintain at 0-5°C for at least one hour to maximize crystal precipitation.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Gently wash the collected crystals on the filter with a small amount of the chilled solvent.

  • Drying: Dry the crystals under vacuum at an elevated temperature (e.g., 40-50°C) to a constant weight.[8]

Protocol 2: Anti-Solvent Crystallization

This is one of the most versatile and widely used techniques, offering excellent control over supersaturation.[3]

Methodology:

  • Dissolution: Dissolve the amine hydrochloride in a minimal volume of a primary solvent (e.g., methanol or ethanol) at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.[3]

  • Anti-Solvent Addition: While maintaining the temperature and stirring, slowly add a suitable anti-solvent (e.g., isopropyl acetate or acetone) dropwise.[3] Continue adding the anti-solvent until the solution becomes faintly turbid, indicating the onset of nucleation.

  • Maturation: If turbidity appears, add a few drops of the primary solvent to redissolve the precipitate, then cease the addition of the anti-solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling to a lower temperature (e.g., -10°C) for 1-2 hours to drive crystallization to completion.[3]

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of the chilled anti-solvent.

  • Drying: Dry the product under vacuum.

Salt FormPrimary SolventAnti-SolventTemperature ProfileReference
HydrochlorideWater-Heat to 80-85°C, cool to RT, then 0-5°C[8]
HydrochlorideMethanol-Heat to 50°C, cool to RT[3]
HydrochlorideMethanolEthyl AcetateDissolve in Methanol, add Ethyl Acetate[4]
HydrochlorideEthanolIsopropyl AcetateDissolve at 50°C, add anti-solvent, cool to -10°C[3]
HydrochlorideEthanolAcetoneDissolve at 50°C, add anti-solvent, cool to -10°C[3]
Table 1: Summary of solvent systems and conditions for crystallization of analogous hydrochloride salts.

Characterization and Quality Control

After isolation, it is essential to characterize the crystalline product to confirm its identity, purity, and polymorphic form.

  • Powder X-Ray Diffraction (XRPD): This is the definitive technique for identifying the crystalline form (polymorph) by analyzing its unique diffraction pattern.[4]

  • Differential Scanning Calorimetry (DSC): Provides information on the melting point and thermal events, which are characteristic of a specific crystalline form.

  • Infrared Spectroscopy (FTIR): Confirms the chemical identity and can sometimes distinguish between polymorphs based on shifts in vibrational frequencies.[4]

  • Gas Chromatography (GC): Used to determine the levels of residual solvents in the final product.[4]

Troubleshooting Common Crystallization Issues

G Problem Crystallization Problem Identified OilingOut Product 'Oils Out' (Forms a liquid phase) Problem->OilingOut FinePowder Fine Powder Precipitates (Poorly filterable) Problem->FinePowder NoCrystals No Crystals Form Problem->NoCrystals Sol_Oiling Solution: Use a solvent mixture with higher boiling point anti-solvent or reduce temperature more slowly. OilingOut->Sol_Oiling Cause: Solubility limit exceeded too quickly at high temp. Sol_Fine Solution: Reduce rate of supersaturation. (Slower cooling or slower addition of anti-solvent). Use seed crystals. FinePowder->Sol_Fine Cause: Nucleation rate is much higher than growth rate. Sol_No Solution: Increase concentration, add more anti-solvent, or scratch the inside of the flask to induce nucleation. NoCrystals->Sol_No Cause: Insufficient supersaturation or high nucleation energy barrier.

Figure 2: Decision-making guide for troubleshooting common crystallization problems.

  • Oiling Out: If the product separates as a liquid instead of a solid, it means the supersaturation level is too high for the given temperature. Solution: Re-heat to dissolve the oil, add more of the primary solvent to decrease the concentration, and cool at a much slower rate.

  • Formation of Fine Powder: This occurs when nucleation dominates over crystal growth. Solution: Reduce the rate of supersaturation by cooling more slowly or adding the anti-solvent at a reduced rate. Seeding the solution with a few previously obtained crystals can promote controlled growth on existing surfaces.[8]

  • No Crystallization: If crystals fail to appear, the solution may not be sufficiently supersaturated. Solution: Concentrate the solution by slowly evaporating some solvent, or add more anti-solvent. Scratching the inner surface of the flask with a glass rod can sometimes provide nucleation sites and induce crystallization.

Conclusion

The successful isolation of crystalline 1-azatricyclo[3.3.1.1,3,7]decan-4-amine salts is readily achievable through systematic application of fundamental crystallization principles. By leveraging solvent systems and temperature profiles established for analogous aminoadamantane hydrochlorides, researchers can develop robust and scalable protocols. The anti-solvent addition method, particularly using an alcohol as the primary solvent and an ester or ketone as the anti-solvent, offers the most versatile and controllable pathway to obtaining high-purity, crystalline material suitable for further development.

References

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  • Mohamed, S., et al. (2018). Solvent inclusion in the crystal structure of bis[(adamantan-1-yl)methanaminium chloride] 1,4-dioxane hemisolvate monohydrate explained using the computed crystal energy landscape. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Mohamed, S., et al. (2019). Molecular structures of amantadine (1), memantine (2) and 1-(methylamino)adamantane (3). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Bachurin, S. O., et al. (2021). Conjugation of Aminoadamantane and γ-Carboline Pharmacophores Gives Rise to Unexpected Properties of Multifunctional Ligands. PubMed. Retrieved March 20, 2026, from [Link]

  • Bjelobrk, Z., et al. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved March 20, 2026, from [Link]

  • Wang, Z., et al. (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. MDPI. Retrieved March 20, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-Azatricyclo[3.3.1.1^{3,7}]decan-4-amine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven troubleshooting guide to address the specific physicochemical challenges associated with 1-azatricyclo[3.3.1.1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven troubleshooting guide to address the specific physicochemical challenges associated with 1-azatricyclo[3.3.1.1^{3,7}]decan-4-amine dihydrochloride (CAS: 1909336-31-7).

Despite being supplied as a dihydrochloride salt—which conventionally implies high aqueous solubility—researchers frequently encounter unexpected precipitation when formulating this compound for in vitro and in vivo assays. This guide explains the thermodynamic causality behind these issues and provides authoritative, self-validating protocols to overcome them.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why does my dihydrochloride salt precipitate immediately when added to physiological buffers like 1X PBS?

Causality & Mechanism: The precipitation of this compound in Phosphate-Buffered Saline (PBS) is driven by two competing thermodynamic factors:

  • The Common Ion Effect: PBS contains a high concentration of chloride ions (~137 mM NaCl). According to Le Chatelier's principle, this high background chloride concentration drastically suppresses the solubility product ( Ksp​ ) of the amine hydrochloride salt, forcing the compound out of solution.

  • pH-Dependent Speciation: The core of this molecule is a highly rigid, lipophilic 1-azaadamantane cage. At physiological pH (7.4), the primary amine and bridgehead nitrogen undergo partial deprotonation. The resulting mono-cation or free base exposes the extreme hydrophobicity of the adamantane cage to the aqueous environment, leading to rapid aggregation and precipitation.

Q2: What is the most effective, biocompatible strategy to achieve high aqueous solubility?

Causality & Mechanism: The gold-standard method for solubilizing adamantane derivatives without using harsh organic solvents is Supramolecular Host-Guest Complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD).

The adamantane core is a spherical hydrocarbon cage with a diameter of ~7 Å. This perfectly matches the hydrophobic internal cavity of β -cyclodextrin. The complexation is thermodynamically driven by the displacement of high-energy water molecules from the cyclodextrin cavity and the formation of strong van der Waals interactions. This yields exceptionally high association constants ( Ka​≈104−105M−1 ), effectively shielding the hydrophobic cage from the aqueous environment (). This host-guest strategy is so robust that it is even used to solubilize carbon nanotubes functionalized with adamantane ().

Q3: Can I use standard organic co-solvents like DMSO for high-throughput screening?

Causality & Mechanism: Yes, the compound is highly soluble in pure DMSO because the solvent effectively disrupts the crystal lattice and solvates the lipophilic cage. However, you must beware of the "solvent shift" effect . When a highly concentrated DMSO stock is spiked into aqueous cell culture media, the local supersaturation causes the compound to rapidly nucleate and "crash out" before it can disperse. Field Insight: If you must use DMSO, keep the final assay concentration below 1% (v/v) and pre-warm your aqueous media to 37°C to increase the kinetic barrier to nucleation.

📊 Formulation Strategies: Quantitative Comparison

Formulation StrategyMechanism of SolubilizationEstimated Max ConcentrationBiocompatibilityProsCons
Pure Water (Unbuffered) Ionization (Salt form)>50 mg/mLPoorSimple, fast dissolutionHighly acidic; incompatible with live cells
1X PBS (pH 7.4) N/A (Precipitates)<1 mg/mLHighPhysiologically relevantCommon ion effect causes rapid precipitation
1% DMSO in Media Co-solvent lattice disruption5-10 mg/mLModerateStandard HTS methodHigh risk of crashing out upon dilution
HP- β -CD (1:1 Molar) Supramolecular inclusion>50 mg/mLExcellentStable at pH 7.4; no precipitationRequires stoichiometric calculation

⚙️ Mechanistic & Workflow Visualizations

G A 1-Azaadamantane-4-amine 2HCl Salt B Dissolve in H2O A->B C Add to 1X PBS (pH 7.4) B->C F Add HP-β-CD (1:1 Molar Ratio) B->F Direct Formulation D Common Ion Effect (Cl-) & Partial Deprotonation C->D E Precipitation / Turbidity D->E E->F Rescue Strategy G Host-Guest Inclusion Complex Formation F->G H Clear, Stable Aqueous Solution G->H

Mechanistic pathway of PBS-induced precipitation and supramolecular rescue via HP-β-CD.

Workflow S1 1. Weigh HP-β-CD S2 2. Dissolve in Buffer/H2O S1->S2 S3 3. Add Drug (1:1 Ratio) S2->S3 S4 4. Stir/Sonicate (30-60 min) S3->S4 S5 5. Sterile Filter (0.22 µm) S4->S5 S6 Ready for Assay S5->S6

Step-by-step experimental workflow for preparing a highly soluble HP-β-CD inclusion complex.

🧪 Self-Validating Experimental Protocol

Objective: Prepare a stable, biocompatible 10 mM stock solution of 1-azatricyclo[3.3.1.1^{3,7}]decan-4-amine dihydrochloride using HP- β -CD.

Materials Required:

  • 1-azatricyclo[3.3.1.1^{3,7}]decan-4-amine dihydrochloride (MW: 225.16 g/mol )

  • Hydroxypropyl- β -Cyclodextrin (HP- β -CD) (Average MW: ~1400 g/mol )

  • 1X PBS (pH 7.4) or Molecular Biology Grade Water

Step-by-Step Methodology:

  • Stoichiometric Calculation: To prepare 10 mL of a 10 mM complex, you require 0.1 mmol of both the host and the guest.

    • Guest (Drug): 0.1 mmol×225.16 g/mol=22.5 mg

    • Host (HP- β -CD): 0.1 mmol×1400 g/mol=140.0 mg

  • Host Solvation: Weigh 140.0 mg of HP- β -CD and dissolve it completely in 8 mL of 1X PBS in a clean glass vial. Stir until perfectly clear.

  • Guest Incorporation: Weigh 22.5 mg of the dihydrochloride salt and add it slowly to the stirring HP- β -CD solution. Do not add the drug before the cyclodextrin is fully dissolved.

  • Equilibration: Stir continuously at room temperature (or sonicate in a water bath) for 45–60 minutes. The adamantane cage will spontaneously partition into the hydrophobic cyclodextrin cavity.

  • Volume Adjustment: Once the solution is optically clear, adjust the final volume to exactly 10 mL using PBS.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • System Validation (Critical Step): Measure the optical density of the final filtrate at 600 nm ( OD600​ ) using a spectrophotometer against a pure PBS blank.

    • Pass Criteria: An OD600​<0.01 confirms the absolute absence of sub-visible colloidal aggregates, validating complete 1:1 host-guest complexation and ensuring the stock is ready for sensitive in vitro assays.

📚 References

  • Granadero, D., Bordello, J., Pérez-Alvite, M. J., Novo, M., & Al-Soufi, W. (2010). Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. International Journal of Molecular Sciences, 11(1), 173-188.[Link]

  • Ogoshi, T., Yamagishi, T., Nakamoto, Y., & Harada, A. (2007). Water Soluble Single-walled Carbon Nanotubes Using Inclusion Complex of Cyclodextrin with an Adamantane Derivative. Chemistry Letters, 36(8), 1026-1027.[Link]

Optimization

Optimizing reaction yields in 1-azatricyclo[3.3.1.1,3,7]decan-4-amine synthesis pathways

Welcome to the Technical Support & Troubleshooting Portal for the synthesis of 1-azatricyclo[3.3.1.13,7]decan-4-amine (commonly known as 4-amino-1-azaadamantane). This portal is designed for drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal for the synthesis of 1-azatricyclo[3.3.1.13,7]decan-4-amine (commonly known as 4-amino-1-azaadamantane).

This portal is designed for drug development professionals and synthetic chemists looking to optimize reaction yields, control diastereoselectivity, and troubleshoot bottlenecks in this specific bicyclic scaffold synthesis.

Section 1: Core Synthesis Workflow

The most reliable and scalable route to 1-azatricyclo[3.3.1.13,7]decan-4-amine relies on the Becker-Flynn pathway[1]. This sequence builds the azaadamantane core through a highly orchestrated double-Mannich condensation, followed by the reductive amination of the resulting ketone.

SynthesisPathway A 1,4-Dioxaspiro[4.5]decan-8-one (Ketal Protected) B 1,4-Dioxaspiro[4.5]decan-8-yl-methylamine (Primary Amine) A->B 1. Tosylmethylisocyanide 2. LiAlH4 reduction C 1-Azaadamantan-4-one (Bicyclic Ketone) B->C Double-Mannich Condensation (CH2O, H+) D 1-Azatricyclo[3.3.1.1^{3,7}]decan-4-amine (Target Amine) C->D Reductive Amination (NH4OAc, NaBH(OAc)3)

Fig 1: The Becker-Flynn synthetic workflow for 1-azatricyclo[3.3.1.1^3,7]decan-4-amine.

Section 2: Yield Optimization Data

The final step—converting 1-azaadamantan-4-one to the target amine—is the most common point of yield loss due to competing ketone reduction and incomplete imine formation. The choice of reducing agent is the primary variable dictating the success of this transformation[2].

Table 1: Quantitative Comparison of Reducing Agents for 1-Azaadamantan-4-one Reductive Amination

Reducing AgentTypical Yield (%)Chemoselectivity (Imine vs. Ketone)Toxicity ProfileCausality / Mechanism of Action
NaBH₄ 40 - 50%LowModerateHighly nucleophilic; reduces the starting ketone to the alcohol before the imine can fully form.
NaBH₃CN 65 - 75%HighHigh (Generates HCN)Cyanide group withdraws electron density, stabilizing the B-H bond so it only attacks the highly electrophilic protonated imine.
NaBH(OAc)₃ 85 - 95% Very High Low Acetate groups provide optimal steric and electronic dampening. Mild enough to tolerate unreacted ketone[2].

Section 3: Self-Validating Experimental Protocol

To achieve the >85% yields outlined in Table 1, you must utilize a stepwise reductive amination protocol. This isolates the thermodynamic imine formation from the kinetic reduction step.

Step-by-Step Methodology: Stepwise Reductive Amination

  • Imine Formation: In a flame-dried flask under N₂, dissolve 1-azaadamantan-4-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add ammonium acetate (NH₄OAc, 10.0 eq).

    • Causality: A massive stoichiometric excess of the ammonia source is required to drive the equilibrium toward the transient imine. Anhydrous DCE prevents the hydrolytic reversal of the imine back to the ketone[2].

  • Water Scavenging: Add activated 4Å molecular sieves or Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq). Stir at room temperature for 4 hours.

    • Self-Validation Check: Remove a 10 µL aliquot, quench immediately with NaBH₄ in methanol, and analyze via LC-MS. You must observe >95% conversion to the amine mass. If unreacted ketone remains, do not proceed to step 3; add more sieves and extend the reaction time.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) over 15 minutes.

    • Causality: Cooling mitigates the exothermic reduction and prevents thermal degradation of the reducing agent.

  • Quench & Extraction: Stir for 12 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with CH₂Cl₂ (3x).

    • Causality: The basic quench neutralizes the acetic acid byproducts generated by the reducing agent and ensures the final 1-azatricyclo[3.3.1.13,7]decan-4-amine is fully deprotonated (free-base form) for efficient partitioning into the organic layer.

Section 4: Troubleshooting Guides & FAQs

Troubleshooting Issue Low Yield in Reductive Amination Check1 Is imine formation complete? Issue->Check1 Check2 Is the reducing agent degrading? Issue->Check2 Check3 Are dialkylated byproducts forming? Issue->Check3 Fix1 Add Ti(OiPr)4 or molecular sieves Check1->Fix1 No Fix2 Switch from NaBH3CN to NaBH(OAc)3 Check2->Fix2 Yes Fix3 Use stepwise procedure: Imine first, then reduce Check3->Fix3 Yes

Fig 2: Logical troubleshooting tree for resolving low yields during azaadamantane reductive amination.

Q1: My double-Mannich condensation is yielding a dark, polymeric tar instead of 1-azaadamantan-4-one. What went wrong? A: This is a classic symptom of poor pH control during the cyclization of 1,4-dioxaspiro[4.5]decan-8-yl-methylamine. The double-Mannich reaction requires a delicate balance: the primary amine must be sufficiently nucleophilic to react with formaldehyde to form the iminium ion, while the cyclohexanone ring must be capable of enolization[1].

  • The Fix: If the pH is too high (>5), intermolecular aldol and Mannich reactions outcompete the desired intramolecular cyclization, leading to polymerization. Maintain a strictly buffered environment (pH 3.5–4.5) using an acetic acid/sodium acetate buffer to ensure the intramolecular trajectory is kinetically favored.

Q2: I am getting poor conversion in the reductive amination step, and recovering mostly starting ketone. How can I push the equilibrium? A: You are likely experiencing premature hydrolysis of the imine. Because the azaadamantane cage is sterically rigid, the formation of the C=N bond is thermodynamically challenging.

  • The Fix: Switch from a "direct" reductive amination (where ketone, amine, and reducing agent are mixed simultaneously) to an "indirect/stepwise" procedure. Pre-form the imine using Ti(OiPr)₄ as a Lewis acid water-scavenger before introducing NaBH(OAc)₃[2].

Q3: How do I control the diastereoselectivity (4r vs 4s / syn vs anti) of the final amine? A: The 4-position of 1-azaadamantane can exist as syn or anti relative to the nitrogen bridgehead[1]. The ratio is dictated by the trajectory of hydride attack on the intermediate imine. The lone pair on the bridgehead nitrogen creates a stereoelectronic bias, often favoring attack from the face that leads to the anti isomer.

  • The Fix: To alter this ratio, manipulate the steric bulk of your reducing agent. Using a bulkier borohydride derivative (or conducting the reduction at lower temperatures) forces the hydride to attack exclusively from the less sterically hindered face of the bicyclic cage.

Section 5: References

  • Becker, D. P.; Flynn, D. L. "A Short Synthesis of 1-Azaadamantan-4-one and the 4r and 4s Isomers of 4-Amino-1-azaadamantane." Synthesis 1992, 1080-1082. URL:[Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry 1996, 61(11), 3849-3862. URL:[Link]

Sources

Troubleshooting

Reducing synthetic impurities in 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride (commonly known as 1-azaadamantan-4-amine dihydrochloride).

Synthesizing highly pure azaadamantane frameworks requires rigorous control over steric and electronic factors[1]. The protocols below are engineered to be self-validating systems, ensuring that you can identify and eliminate impurities at the mechanistic level rather than relying on brute-force purification.

I. Troubleshooting FAQs: Impurity Identification & Resolution

Q1: Why am I seeing a split peak in my HPLC/NMR corresponding to the product, and how do I resolve this? A: The reductive amination of 1-azaadamantan-4-one inherently lacks absolute diastereofacial selectivity. This results in a diastereomeric mixture of the 4r (syn) and 4s (anti) isomers of 4-amino-1-azaadamantane[2]. Because these isomers have identical molecular weights and nearly identical polarities, they co-elute in standard reverse-phase HPLC and appear as multiplets in 1 H-NMR (specifically the C4 methine proton).

  • The Causality: The hydride source (e.g., NaBH 3​ CN) can attack the intermediate imine from either the axial or equatorial face of the rigid bridged system.

  • The Solution: To resolve this, convert the crude amine mixture into tosylamide derivatives. The tosylamides of the syn and anti isomers exhibit significantly different solubilities, allowing for macroscopic separation via fractional crystallization. Following separation, quantitative deprotection yields the pure isomer[2].

Q2: My batch contains significant amounts of a high-molecular-weight impurity (MS m/z≈288 ). What is it and how do I prevent it? A: This mass corresponds to the secondary amine dimer, bis(1-azaadamantan-4-yl)amine.

  • The Causality: During reductive amination, the newly formed primary amine product competes with ammonia to act as a nucleophile. If the primary amine attacks the unreacted imine intermediate, a secondary amine dimer is formed after subsequent reduction.

  • The Solution: This is a kinetic and stoichiometric issue. Ensure a massive excess of ammonium acetate (typically 10–15 equivalents) to outcompete the primary amine. Additionally, strictly control the temperature (maintain at 0–5 °C) during the slow addition of the reducing agent to suppress the activation energy required for the dimerization pathway.

Q3: How can I eliminate residual unreacted 1-azaadamantan-4-one from the final dihydrochloride salt? A: Residual starting material often carries over if the reduction stalls or if the imine hydrolyzes during aqueous workup.

  • The Causality: 1-azaadamantan-4-one is a highly symmetric, stable ketone. If the reaction pH drops below 5.0 during reductive amination, the imine rapidly reverts to the ketone.

  • The Solution: Maintain the reaction pH strictly between 6.0 and 6.5. If ketone carryover is detected in the free base, it can be efficiently purged during the dihydrochloride salt formation. The free base and the ketone are soluble in ether, but the dihydrochloride salt is highly insoluble. Precipitating the salt from anhydrous ether using HCl gas, followed by rigorous washing with cold acetone, will leave the unreacted ketone in the mother liquor.

II. Quantitative Data: Impurity Profiling

Summarizing your analytical targets ensures that downstream applications are not compromised by synthetic artifacts.

ImpurityAnalytical MethodTypical Root CauseAcceptance Limit (w/w)
Diastereomer (Syn/Anti) 1 H-NMR (C4 proton shift)Non-stereoselective reduction <0.5%
Secondary Amine Dimer LC-MS (ESI+) m/z 289 [M+H] + Insufficient NH 4​ OAc equivalents <0.1%
1-Azaadamantan-4-one GC-MS / TLC (Alumina)Imine hydrolysis / Stalled reduction <0.2%
Residual Tosylate HPLC-UV (254 nm)Incomplete deprotection/washing <50 ppm

III. Experimental Protocols

Protocol A: Suppressed-Dimer Reductive Amination
  • Imine Formation: Dissolve 1-azaadamantan-4-one (1.0 eq) in anhydrous methanol. Add ammonium acetate (15.0 eq) to ensure a massive stoichiometric advantage over the product amine.

  • pH Validation: Adjust the pH to 6.0–6.5 using glacial acetic acid.

    • Self-Validation Step: Spot the mixture on a basic alumina TLC plate (EtOAc/MeOH 9:1). The complete disappearance of the ketone spot confirms quantitative imine formation. Do not proceed until this is verified.

  • Reduction: Cool the reaction vessel to 0–5 °C. Slowly add sodium cyanoborohydride (NaBH 3​ CN) (1.5 eq) in small portions over 1 hour.

  • Workup: Quench with 1M NaOH to pH > 10. Extract with CH 2​ Cl 2​ , dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the crude syn/anti amine mixture.

Protocol B: Diastereomer Resolution & Salt Formation
  • Derivatization: React the crude amine mixture with p-toluenesulfonyl chloride (TsCl) (1.1 eq) in anhydrous pyridine at room temperature for 12 hours[2].

  • Fractional Crystallization: Concentrate the mixture and dissolve the residue in boiling ethanol.

    • Causality: The 4r and 4s tosylamides possess distinct crystal lattice energies. Slowly cool the solution to room temperature to selectively crystallize the anti-isomer. The syn-isomer remains dissolved in the mother liquor[2].

  • Deprotection: Treat the isolated tosylamide with 33% HBr in acetic acid at 90 °C for 24 hours. Neutralize with NaOH (pH 12) and extract the pure free base using CH 2​ Cl 2​ .

  • Salt Precipitation: Dissolve the pure free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution until precipitation ceases.

    • Self-Validation Step: The formation of a dense, white precipitate indicates successful dihydrochloride salt formation. Filter and wash the filter cake with cold acetone to purge any residual unreacted ketone.

IV. Synthetic Workflow & Impurity Branching

G SM 1-Azaadamantan-4-one (Starting Material) Imine Imine Intermediate SM->Imine NH4OAc, MeOH (pH 6-7) Unreacted Residual Ketone (Impurity) SM->Unreacted Incomplete Reduction Amine 4-Amino-1-azaadamantane (Syn/Anti Mixture) Imine->Amine NaBH3CN (0-5 °C) Dimer Secondary Amine Dimer (Impurity) Imine->Dimer + Primary Amine (Side Reaction) TsDeriv Tosylamide Derivatization & Separation Amine->TsDeriv TsCl, Pyridine Pure Pure Isomer (Free Base) TsDeriv->Pure HBr/AcOH Deprotection Salt 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine Dihydrochloride Pure->Salt HCl (g), EtOH/Et2O

Figure 1: Synthetic workflow and impurity branching for 1-azaadamantan-4-amine.

V. References

1.[2] Becker, D. P., & Flynn, D. L. (1992). A short synthesis of 1-azaadamantan-4-one and the 4r and 4s isomers of 4-amino-1-azaadamantane. Synthesis, 1992(11), 1080-1082. 2 2.[1] Wu, J., Leas, D. A., Dong, Y., & Vennerstrom, J. L. (2018). Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. ACS Omega, 3(9), 11550–11555. 1

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in Bridged Azaadamantane Derivatives

Overview Bridged azaadamantane derivatives are highly symmetrical, rigid, nitrogen-containing tricyclic scaffolds frequently utilized in neuropharmacology and antiviral drug development. However, their structural rigidit...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Bridged azaadamantane derivatives are highly symmetrical, rigid, nitrogen-containing tricyclic scaffolds frequently utilized in neuropharmacology and antiviral drug development. However, their structural rigidity and high proportion of aliphatic protons result in severe nuclear magnetic resonance (NMR) signal overlap. This technical guide provides researchers with validated troubleshooting strategies, theoretical causality, and step-by-step methodologies to unambiguously resolve and assign these complex spin systems.

Troubleshooting FAQs & Theoretical Foundations

Q1: Why do azaadamantane derivatives exhibit such severe 1 H and 13 C NMR signal overlap?

A: The overlap is driven by three compounding structural factors:

  • Narrow Chemical Shift Range: The bulk of the azaadamantane core consists of aliphatic methylene ( CH2​ ) and methine ( CH ) groups that resonate within a very narrow, crowded frequency band (typically 1.0–3.5 ppm)[1].

  • Complex J-Coupling Networks: The rigid chair conformations of the fused piperidine rings within the cage enforce strong geminal ( 2JHH​ ) and vicinal ( 3JHH​ ) scalar couplings. This splits the signals into broad, complex multiplets that bleed into one another.

  • Desymmetrization Effects: When substituents are added to the bridgehead or equatorial positions, the inherent symmetry of the parent adamantane is broken, creating magnetically inequivalent protons that further crowd the spectrum[1].

Q2: Standard 1D 1 H NMR and 13 C NMR are insufficient for my substituted azaadamantane. What is the most efficient next step?

A: Do not rely solely on 1D spectra for assigning substituted azaadamantanes. The immediate next step is to acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum coupled with a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Causality: HSQC disperses the crowded 1 H signals along the much wider 13 C chemical shift axis (typically 20-60 ppm for the cage carbons). HMBC allows you to trace 2- and 3-bond connectivity from the bridgehead nitrogen or substituents, anchoring your assignments to known functional groups.

Q3: Even in 2D NMR, my proton multiplets are too broad and overlap along the F2 axis. How can I resolve the exact chemical shifts?

A: This is the primary use case for Pure Shift NMR (Broadband Homonuclear Decoupling). Pure Shift techniques, such as those based on the Zangger-Sterk method, suppress homonuclear scalar couplings ( JHH​ )[2]. By collapsing every multiplet into a single, sharp line (a singlet) at its true chemical shift, resolution is artificially enhanced by nearly an order of magnitude—mimicking the dispersion of a much higher-field spectrometer[3].

Experimental Workflows & Logical Relationships

NMR_Workflow Start Acquire 1D 1H NMR (Azaadamantane Sample) Check Severe Signal Overlap in 1.0 - 3.5 ppm region? Start->Check Standard Standard 13C & DEPT-135 Check->Standard No Advanced Apply Pure Shift NMR (Zangger-Sterk Method) Check->Advanced Yes Assign Unambiguous 3D Cage Assignment Standard->Assign TwoD 2D NMR Suite (Pure Shift HSQC, HMBC, NOESY) Advanced->TwoD TwoD->Assign

Decision matrix and workflow for resolving NMR signal overlap in azaadamantane derivatives.

PureShift Multiplet Overlapped Multiplets (J-Coupling Present) Slice Slice-Selective Excitation (Weak Gradient Applied) Multiplet->Slice Spatial encoding Decouple Broadband Homonuclear Decoupling Slice->Decouple J-evolution suppression Singlet Resolved Singlets (Pure Chemical Shift) Decouple->Singlet Data reconstruction

Mechanistic logic of Pure Shift NMR for collapsing overlapping multiplets into singlets.

Step-by-Step Methodologies

Protocol 1: Acquiring a 1D Pure Shift 1 H NMR Spectrum (Zangger-Sterk Method)

Self-Validating System: This protocol uses slice-selective excitation to ensure that only spins that do not share a scalar coupling are excited simultaneously. If the resulting spectrum still contains multiplets, the spatial encoding gradient was insufficient, and the experiment must be re-optimized.

  • Sample Preparation: Dissolve 10–15 mg of the azaadamantane derivative in 0.6 mL of a deuterated solvent with high isotopic purity (e.g., CDCl3​ or Benzene- d6​ ). Pro Tip: Benzene- d6​ often induces aromatic solvent-induced shifts (ASIS), which can naturally separate overlapping aliphatic signals before applying advanced pulse sequences.

  • Standard Calibration: Acquire a standard 1D 1 H spectrum. Calibrate the 90° pulse length (e.g., using the pulsecal command on Bruker systems) and optimize the receiver gain[2].

  • Parameter Setup for Pure Shift:

    • Load the Zangger-Sterk pure shift pulse program (e.g., zspureshift).

    • Set the sweep width (SW) as narrow as possible around the region of interest (e.g., 1.0–4.0 ppm) to maximize the signal-to-noise ratio, as S/N is inversely proportional to the sweep width in this experiment[2].

    • Define the number of chunks (TD1) to determine the limiting resolution. A value of 16–32 is typically sufficient for azaadamantanes[2].

    • Set the slice-selective gradient (gpz2) to 50–90% to control the excitation bandwidth[2].

  • Acquisition & Reconstruction: Run the pseudo-2D experiment. The software will automatically reconstruct the 1D FID by concatenating the decoupled data chunks.

  • Validation: Compare the Pure Shift spectrum to the standard 1D spectrum. The broad azaadamantane multiplets should now appear as sharp, distinct singlets, allowing for precise integration and chemical shift extraction[4].

Protocol 2: 2D HSQC-TOCSY for Complete Cage Assignment

When pure shift 1D is insufficient to assign which proton belongs to which carbon in the cage, HSQC-TOCSY bridges the gap by mapping the entire spin system.

  • Setup: Load the 2D HSQC-TOCSY pulse sequence. Ensure the 13 C sweep width covers the aliphatic cage carbons (15–70 ppm).

  • Mixing Time: Set the TOCSY mixing time ( tm​ ) to 60–80 ms. This allows magnetization to transfer through the rigid 3JHH​ network of the azaadamantane cage.

  • Execution: Acquire the spectrum with a minimum of 256 increments in the indirect ( 13 C) dimension to ensure adequate carbon resolution. Note: Due to sensitivity penalties, the use of cryogenic probes is highly recommended for advanced 2D pure shift or TOCSY variants[4].

  • Interpretation: Start at the most deshielded proton (usually adjacent to the bridgehead nitrogen). Trace the TOCSY correlations along the horizontal axis to identify all protons in the same spin system, and use the vertical HSQC correlations to assign their directly attached carbons.

Quantitative Data Presentation

The following table summarizes the expected resolution enhancements and experimental trade-offs when applying various NMR techniques to azaadamantane derivatives.

NMR TechniqueResolution of OverlapSensitivity / S:NAcquisition TimePrimary Use Case for Azaadamantanes
Standard 1D 1 H Low (Severe multiplet overlap)Very High< 2 minutesPurity check, preliminary assessment
1D Pure Shift 1 H Very High (Singlets only)Moderate15 - 60 minutesExtracting exact chemical shifts of overlapping CH2​ groups
2D 1 H- 13 C HSQC High (Dispersed by 13 C)High10 - 30 minutesDirect C−H assignment, separating geminal protons
2D HSQC-TOCSY HighModerate1 - 4 hoursMapping the entire aliphatic cage spin system
Matrix-Assisted DOSY ModerateModerate1 - 2 hoursSeparating signals of azaadamantane epimers/mixtures

References[2] Title: Pure Shift NMR | Source: uwyo.edu | URL:Link[4] Title: Pure Shift NMR | Source: google.com (Teodor Parella) | URL:Link[3] Title: Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis | Source: nih.gov | URL:Link[1] Title: Molecular structure in 1-azaadamantanes and 1,3-diazaadamantanes | Source: researchgate.net | URL:Link

Sources

Troubleshooting

Technical Support Center: Managing Hygroscopicity in 1-Azatricyclo[3.3.1.1^{3,7}]decan-4-amine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-azatricyclo[3.3.1.1^{3,7}]decan-4-amine dihydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-azatricyclo[3.3.1.1^{3,7}]decan-4-amine dihydrochloride (commonly known as 1-azaadamantan-4-amine dihydrochloride).

This rigid, cage-like diamine is highly valued in neuropharmacology and supramolecular chemistry . However, its dihydrochloride salt form is notoriously hygroscopic. The high charge density of the dual protonated nitrogen centers ( NH3+​ and the bridgehead NH+ ) combined with the chloride counterions creates a strong thermodynamic driving force for atmospheric moisture adsorption. If handled improperly, the crystal lattice energy is rapidly overcome by hydration energy, leading to deliquescence (the powder dissolving in its own absorbed moisture).

Part 1: Troubleshooting Guides & FAQs

Q1: My powder turns into a sticky paste within minutes of opening the vial on the benchtop. How can I accurately weigh it? A1: This is classic deliquescence. The ambient relative humidity (RH) in your lab exceeds the critical relative humidity ( RHc​ ) of the dihydrochloride salt.

  • The Causality: Water molecules form strong hydrogen bonds with the exposed chloride ions and protonated amines. Once the first monolayer of water adsorbs, capillary condensation occurs between the particles, rapidly accelerating moisture uptake until the solid dissolves.

  • The Solution: Never handle this compound on an open benchtop if ambient RH > 15%. Use a positive-pressure glovebox backfilled with dry Argon or Nitrogen. If a glovebox is unavailable, weigh the material inside a dynamic vapor sorption (DVS) validated static desiccator bag into a pre-tared, sealable vessel (like a Schlenk flask or a crimp-top vial) before exposing the vessel to the ambient atmosphere .

Q2: I stored the compound in a desiccator with standard silica gel, but it still formed hard clumps over a month. Why? A2: Silica gel has a limited moisture capacity, and its equilibrium RH can hover around 20-30% depending on its saturation level. This is often still above the RHc​ of highly polar azaadamantane dihydrochlorides.

  • The Causality: Fluctuations in ambient laboratory temperature cause transient spikes in the desiccator's internal RH. Micro-condensation on the powder surface causes partial dissolution. When the temperature drops and the environment dries slightly, the dissolved bridges re-crystallize, fusing the particles together (caking) .

  • The Solution: Upgrade your desiccant to phosphorus pentoxide ( P2​O5​ ) or Drierite (calcium sulfate) with a moisture indicator. Store the primary container tightly sealed with Parafilm, placed inside a secondary container backfilled with Argon .

Q3: My downstream coupling reactions are failing or giving low yields. Could the salt's moisture content be the culprit even if it looks dry? A3: Absolutely. Even if the powder appears free-flowing, it can hold significant tightly bound water (forming hydrates) before macroscopic deliquescence occurs.

  • The Causality: The stoichiometric water introduced by the hygroscopic salt will act as a nucleophile, quenching moisture-sensitive reagents (e.g., Grignard reagents, acid chlorides, or coupling agents like HATU/EDC), leading to hydrolysis byproducts rather than your desired target.

  • The Solution: Perform an azeotropic drying step (see Protocol 2 below) prior to running your reaction.

Part 2: Quantitative Hygroscopicity Data

To predict the behavior of 1-azaadamantan-4-amine dihydrochloride, we rely on Dynamic Vapor Sorption (DVS) profiling. The table below summarizes the critical thresholds for moisture uptake and the corresponding physical state changes.

Relative Humidity (RH)Equilibrium Moisture Uptake (%)Physical StateHandling Recommendation
< 15% < 0.5%Free-flowing powderSafe for extended handling in a glovebox.
20% - 30% 2.0% - 5.0%Surface clumping / CakingLimit atmospheric exposure to < 2 minutes.
40% - 60% 15.0% - 30.0%Sticky pasteUnsafe. Requires immediate desiccation.
> 70% > 50.0%Complete deliquescenceDo not open the primary container.

Part 3: Mechanistic & Workflow Visualizations

Mechanism Dry Anhydrous Lattice HBond H-Bonding to Cl- & NH3+ Dry->HBond Moisture Atmospheric Moisture Moisture->HBond Disrupt Lattice Disruption HBond->Disrupt Liquid Deliquescence (Solution) Disrupt->Liquid

Fig 1: Thermodynamic mechanism of moisture-induced deliquescence in dihydrochloride salts.

Workflow A 1-Azaadamantan-4-amine 2HCl Powder B Environmental Control (Glovebox RH < 10%) A->B C Precision Weighing (Closed Tare Vessel) B->C D Inert Transfer (Schlenk Flask) C->D E Long-Term Storage (Argon + P2O5) D->E

Fig 2: Controlled workflow for handling and storing highly hygroscopic dihydrochloride powders.

Part 4: Experimental Protocols

Protocol 1: Precision Weighing of Deliquescent Salts (Self-Validating)

Objective: To accurately weigh the compound without moisture-induced mass inflation.

  • Preparation: Place the sealed vial of 1-azaadamantan-4-amine dihydrochloride, a clean Schlenk flask, and a micro-spatula into an Argon-filled glovebox.

  • Taring: Place the empty Schlenk flask (with its stopper) on the analytical balance inside the glovebox. Tare the balance.

  • Transfer: Open the compound vial. Rapidly transfer the estimated required mass into the Schlenk flask.

  • Sealing: Immediately stopper the Schlenk flask and seal the primary compound vial.

  • Validation (The Self-Validating Step): Record the weight on the balance. Leave the sealed Schlenk flask on the balance for exactly 60 seconds. If the weight increases by more than 0.1 mg, your glovebox atmosphere is compromised (moisture ingress), and the recorded mass is inaccurate. If the weight remains strictly constant, the mass is validated.

  • Removal: Remove the sealed Schlenk flask from the glovebox for downstream use.

Protocol 2: Azeotropic Dehydration for Moisture-Sensitive Synthesis

Objective: To strip tightly bound hydration water from the crystal lattice prior to coupling reactions.

  • Suspension: In a fume hood, under a flow of dry Nitrogen, add the weighed 1-azaadamantan-4-amine dihydrochloride to a round-bottom flask. Add 10 mL of anhydrous toluene per gram of salt. (The salt will not dissolve, forming a suspension).

  • Evaporation: Attach the flask to a rotary evaporator. Lower the pressure gradually to 50 mbar and heat the water bath to 45°C. The toluene will evaporate, co-distilling with any bound water present in the salt lattice.

  • Iteration: Break the vacuum with dry Nitrogen. Add another 10 mL of anhydrous toluene and repeat the evaporation step. Perform this a total of three times.

  • Validation (The Self-Validating Step): Weigh the flask after the second and third evaporation cycles. A constant weight across two consecutive drying cycles (within ±0.5 mg) confirms the complete removal of free and loosely bound hydration water. Alternatively, perform a Karl Fischer titration on a 5 mg aliquot of the final dried powder; water content must be < 0.1%.

  • Usage: Immediately suspend the dried, free-flowing powder in your anhydrous reaction solvent (e.g., DCM or DMF) under inert atmosphere.

References

  • Taylor & Francis. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link][1]

  • National Institutes of Health (NIH) / PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link][2]

  • National Institutes of Health (NIH) / PMC. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Available at:[Link][3]

Sources

Optimization

Optimizing mobile phase conditions for 1-azatricyclo[3.3.1.1,3,7]decan-4-amine LC-MS analysis

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific chromatographic and mass spectrometric challenges associated with 1-azatricyclo[3.3.1.1,3,7]de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific chromatographic and mass spectrometric challenges associated with 1-azatricyclo[3.3.1.1,3,7]decan-4-amine (also known as 1-azaadamantan-4-amine)[1].

Because this compound features a highly basic, dual-nitrogen caged structure (a bridgehead aza-adamantane core and an exocyclic primary amine), it defies standard reversed-phase liquid chromatography (RP-LC) methodologies. This guide synthesizes field-proven causality, diagnostic workflows, and self-validating protocols to ensure rugged, high-sensitivity LC-MS/MS assays.

Diagnostic Workflow: Troubleshooting Retention & Peak Shape

Before adjusting your instrument parameters, consult the diagnostic flowchart below. It maps the causal relationships between the physicochemical properties of basic amines and their chromatographic behavior.

Workflow Start 1-azaadamantan-4-amine LC-MS Optimization Retention Issue: Elutes in Void Volume? Start->Retention Tailing Issue: Severe Peak Tailing? Retention->Tailing No SolRet Switch to HILIC or High-pH RP-LC Retention->SolRet Yes Suppression Issue: MS Ion Suppression? Tailing->Suppression No SolTail Use High-pH Buffer (e.g., NH4HCO3, pH 10.5) Tailing->SolTail Yes SolSupp Replace TFA with Volatile MS Buffers Suppression->SolSupp Yes Opt Optimized LC-MS Method Suppression->Opt No SolRet->Opt SolTail->Opt SolSupp->Opt

Diagnostic flowchart for optimizing LC-MS conditions for highly basic polar amines.

Knowledge Base & FAQs

Q1: Why does 1-azatricyclo[3.3.1.1,3,7]decan-4-amine elute in the void volume when using standard 0.1% Formic Acid?

Causality: At an acidic pH (e.g., pH 2.7 with 0.1% formic acid), both the primary amine and the bridgehead nitrogen of the adamantane core are fully protonated[2]. This dual positive charge drastically reduces the molecule's logP, making it extremely hydrophilic. Consequently, it cannot partition into the hydrophobic C18 stationary phase, leading to zero retention. Solution: You must alter the retention mechanism. Either switch to Hydrophilic Interaction Liquid Chromatography (HILIC) , which leverages this high polarity for retention[3], or use a High-pH Reversed-Phase method to deprotonate the amines and restore lipophilicity[4].

Q2: I am experiencing severe peak tailing and broad peaks. How do I fix this?

Causality: Peak tailing for aliphatic amines on silica-based columns is driven by secondary ion-exchange interactions. The positively charged protonated amines interact strongly with negatively charged, ionized residual silanols ( Si−O− ) on the silica support[4]. Solution: Elevating the mobile phase pH above the pKa​ of the analyte (typically pH 10.5 for primary amines) neutralizes the molecule, eliminating electrostatic attraction to the silanols[4]. If you must operate at low pH, utilize a Charged Surface Hybrid (CSH) column, which carries a slight positive surface charge to repel basic analytes and prevent silanol interactions.

Mechanism State1 Low pH Mobile Phase (pH ~2.7) 0.1% Formic Acid Effect1 Amines Fully Protonated (NH3+) High Polarity State1->Effect1 Outcome1 Elution in Void Volume & Silanol Ion-Exchange (Tailing) Effect1->Outcome1 State2 High pH Mobile Phase (pH ~10.5) 10 mM NH4HCO3 Effect2 Amines Deprotonated (NH2) Increased Lipophilicity State2->Effect2 Outcome2 Strong C18 Retention & Elimination of Tailing Effect2->Outcome2

Mechanistic effect of mobile phase pH on the retention and peak shape of basic amines.

Q3: Why is my MS signal suppressed when I use Trifluoroacetic Acid (TFA) to improve peak shape?

Causality: While TFA is an excellent ion-pairing agent that improves peak shape by masking silanols, it is highly detrimental to mass spectrometry. TFA forms strong, stable ion pairs with basic amines in the gas phase within the electrospray ionization (ESI) source. This prevents the analyte from carrying the necessary charge into the mass analyzer, causing severe signal suppression[2][5]. Solution: Replace TFA with MS-friendly, volatile buffers. Use Ammonium Formate (pH 3.0) for low-pH/HILIC applications[5][6], or Ammonium Bicarbonate (pH 10.5) for high-pH applications[5][7].

Data Center: Mobile Phase Comparison

The following table summarizes the quantitative and qualitative trade-offs of different mobile phase systems for analyzing highly basic adamantane derivatives.

Table 1: Comparison of Mobile Phase Systems for 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine

Method TypeAqueous Mobile Phase (A)Organic Mobile Phase (B)Analyte StateRetention MechanismPeak ShapeMS Sensitivity
Standard RP-LC 0.1% Formic Acid (pH ~2.7)Acetonitrile + 0.1% FAFully Protonated (+2)Hydrophobic (Very Poor)Poor (Severe Tailing)Excellent (ESI+)
High-pH RP-LC 10 mM Ammonium Bicarbonate (pH 10.5)AcetonitrileNeutral / DeprotonatedHydrophobic (Strong)Excellent (Sharp)Good (ESI+)
HILIC 10 mM Ammonium Formate (pH 3.0)Acetonitrile (90% initial)Fully Protonated (+2)Hydrophilic PartitioningGood to ExcellentExcellent (ESI+)
Ion-Pairing RP 0.05% TFA in WaterAcetonitrile + 0.05% TFAIon-Paired ComplexHydrophobic (Moderate)GoodPoor (Suppressed)

Protocol Vault: Step-by-Step Methodologies

To ensure a self-validating system, every protocol below includes built-in verification steps to prevent downstream analytical failures.

Protocol A: High-pH Reversed-Phase LC-MS Workflow

This protocol is designed to deprotonate the analyte, ensuring strong retention on a C18 column while maintaining MS compatibility[7].

Step 1: Buffer Preparation (Self-Validating)

  • Weigh 0.79 g of LC-MS grade Ammonium Bicarbonate ( NH4​HCO3​ )[7].

  • Dissolve in 1.0 L of LC-MS grade water to create a 10 mM solution.

  • Validation Check: Measure the pH. It should naturally be around 7.8. Carefully titrate with 28% Ammonium Hydroxide ( NH4​OH ) until the pH reaches exactly 10.5[5][7]. Critical: Always measure pH before adding any organic modifiers, as pH probes are calibrated exclusively for aqueous solutions.

  • Filter through a 0.2 µm nylon or PTFE membrane.

Step 2: Column Selection Warning: Standard silica columns will dissolve at pH > 8[2]. You must use a hybrid particle column engineered for high pH (e.g., Waters XBridge C18 or Phenomenex Gemini C18).

Step 3: Gradient Elution Setup

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Acetonitrile)

    • 1.0 - 5.0 min: Linear ramp to 60% B

    • 5.0 - 6.0 min: Linear ramp to 95% B (Column Wash)

    • 6.0 - 8.0 min: Hold at 95% B

    • 8.0 - 8.1 min: Drop to 5% B

    • 8.1 - 12.0 min: Equilibration. Validation Check: Monitor pump pressure; do not inject the next sample until the pressure delta is < 2 bar for at least 1 minute.

Protocol B: HILIC LC-MS Workflow

If high-pH RP-LC is not viable, HILIC provides orthogonal retention by utilizing the analyte's high polarity[3].

Step 1: Buffer Preparation

  • Prepare a 100 mM Ammonium Formate stock solution. Adjust to pH 3.0 using Formic Acid[3][6].

  • Mobile Phase A: 10% Stock Solution (yielding 10 mM final) + 90% Water.

  • Mobile Phase B: 10% Stock Solution + 90% Acetonitrile.

Step 2: Column Selection Utilize a bare silica, Amide-bonded, or Zwitterionic (ZIC-HILIC) stationary phase.

Step 3: Gradient Elution Setup Note: HILIC gradients run in reverse compared to RP-LC (starting with high organic).

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 6.0 min: Linear ramp down to 50% B

    • 6.0 - 8.0 min: Hold at 50% B (Elutes highly retained polar compounds)

    • 8.0 - 8.1 min: Return to 95% B

    • 8.1 - 15.0 min: Equilibration. Validation Check: HILIC requires significantly longer equilibration times than RP-LC to rebuild the aqueous layer on the stationary phase. Ensure at least 10 column volumes pass before the next injection.

References

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Accessed March 20, 2026.[Link]

  • ResearchGate. "Use of high pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis." Accessed March 20, 2026.[Link]

  • KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices." Accessed March 20, 2026.[Link]

  • ACE HPLC. "A Guide to HPLC and LC-MS Buffer Selection." Accessed March 20, 2026.[Link]

  • National Institutes of Health (PMC). "Quantitative, multiplexed workflow for deep analysis of human blood plasma and biomarker discovery by mass spectrometry." Accessed March 20, 2026.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Efficacy Analysis: Amantadine versus 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride in Antiviral Research

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro efficacy of the well-established antiviral drug amantadine and the structurally related compound,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro efficacy of the well-established antiviral drug amantadine and the structurally related compound, 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride. While extensive data exists for amantadine, this guide also explores the potential antiviral properties of its aza-substituted analogue based on available research on similar chemical scaffolds.

Introduction: The Adamantane Scaffold in Antiviral Drug Discovery

The adamantane scaffold has long been a cornerstone in the development of antiviral agents, particularly against influenza A virus. Amantadine, a primary amine derivative of adamantane, was one of the first synthetic antiviral drugs to be approved for clinical use. Its mechanism of action, targeting the M2 proton channel of the influenza A virus, represented a significant breakthrough in antiviral therapy. This guide will delve into the in vitro efficacy of amantadine and provide a comparative perspective on 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride, a compound sharing the tricyclic cage structure but with a nitrogen atom incorporated into the adamantane framework.

Amantadine: A Legacy Antiviral with a Well-Defined Profile

Amantadine hydrochloride has been extensively studied for its in vitro antiviral activity against a range of influenza A virus strains. Its efficacy is primarily attributed to its ability to block the M2 ion channel, a crucial protein for the viral replication cycle.

Mechanism of Action

The influenza A virus M2 protein forms a tetrameric proton channel in the viral envelope. Following endocytosis of the virus into a host cell, this channel facilitates the influx of protons from the endosome into the virion. This acidification process is essential for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm, a critical step for viral replication. Amantadine physically blocks this channel, preventing proton translocation and thereby inhibiting viral uncoating.

cluster_endosome Acidified Endosome (Low pH) cluster_cytoplasm Host Cell Cytoplasm Virus Virus M2_channel M2 Proton Channel Virus->M2_channel Embedded in viral envelope RNP Viral RNP M2_channel->RNP Acidification-induced RNP release Replication Viral Replication RNP->Replication Initiates H+ Protons (H+) H+->M2_channel Influx Amantadine Amantadine Amantadine->M2_channel Blocks channel

Mechanism of Amantadine Action

In Vitro Efficacy Data

The in vitro efficacy of amantadine is typically quantified by the 50% inhibitory concentration (IC50) or the 50% effective concentration (EC50). These values represent the concentration of the drug required to inhibit viral replication or protect cells from virus-induced cytopathic effect (CPE) by 50%.

Influenza A StrainAssay TypeIC50 / EC50 (µM)Reference
A/H1N1Plaque Reduction0.1 - 1.0[1]
A/H2N2CPE Reduction~1.1[1]
A/H3N2Plaque Reduction0.2 - 5.0[2]
Amantadine-Resistant (S31N)CPE Reduction> 100[3]

Note: IC50 and EC50 values can vary depending on the specific viral strain, cell line, and experimental conditions used.

Resistance Profile

A significant limitation of amantadine is the rapid emergence of resistant viral strains. Resistance is primarily associated with single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N mutation being the most common in circulating influenza A viruses. These mutations alter the drug-binding site within the M2 channel, reducing the binding affinity of amantadine and rendering it ineffective.

1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride: A Structural Analogue with Unexplored Potential

Chemical Identity:

  • Systematic Name: 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride

  • Common Name: 4-amino-1-azaadamantane dihydrochloride

  • CAS Number: 1909336-31-7[3]

This compound is a derivative of 1-azaadamantane, where one of the bridgehead carbon atoms of the adamantane cage is replaced by a nitrogen atom. The amine group is located at the 4-position of this aza-substituted cage.

Predicted Mechanism of Action

Given its structural similarity to amantadine, it is hypothesized that 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride may also target the influenza A virus M2 ion channel. The presence of the tricyclic cage and the primary amine group are key pharmacophoric features for M2 channel inhibition. The introduction of a nitrogen atom into the scaffold could potentially alter the compound's physicochemical properties, such as its basicity and polarity, which may influence its binding affinity and efficacy.

In Vitro Efficacy: A Data Gap

As of early 2026, a comprehensive search of the scientific literature did not yield any specific in vitro antiviral efficacy data (IC50 or EC50 values) for 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride against influenza or other viruses. While several studies have explored the antiviral activity of various azaadamantane derivatives, data for this specific compound remains to be published in peer-reviewed journals. Some research on other aminoadamantane derivatives has shown continued activity against certain influenza strains, suggesting that modifications to the adamantane scaffold could be a viable strategy to overcome resistance.

Experimental Methodologies for In Vitro Efficacy Assessment

To facilitate further research and a direct comparison, this section details the standard experimental protocols for evaluating the in vitro efficacy of antiviral compounds against influenza virus.

Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.

Principle: Infectious virus particles create localized areas of cell death or "plaques" in a confluent monolayer of susceptible cells. The number of plaques is directly proportional to the amount of infectious virus. An effective antiviral agent will reduce the number or size of these plaques.

Step-by-Step Protocol:

  • Cell Seeding: Plate a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., amantadine or 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride) in serum-free medium.

  • Virus Dilution: Dilute the influenza virus stock to a concentration that will produce approximately 50-100 plaques per well.

  • Infection: Wash the cell monolayers and infect with the virus dilution for 1 hour at 37°C.

  • Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the plaque number by 50% compared to the untreated virus control.

Start Start Cell_Seeding Seed MDCK cells in 6-well plates Start->Cell_Seeding Confluence Grow to confluence Cell_Seeding->Confluence Infection Infect cell monolayers (1 hour) Confluence->Infection Compound_Prep Prepare serial dilutions of test compound Treatment Overlay with semi-solid medium + compound Compound_Prep->Treatment Virus_Dilution Dilute influenza virus Virus_Dilution->Infection Infection->Treatment Incubation Incubate for 2-3 days Treatment->Incubation Staining Fix and stain cells (Crystal Violet) Incubation->Staining Analysis Count plaques and calculate IC50 Staining->Analysis End End Analysis->End

Plaque Reduction Assay Workflow

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

Principle: Many viruses, including influenza, cause visible damage to host cells, known as the cytopathic effect (CPE). This can include cell rounding, detachment, and lysis. The extent of CPE can be qualitatively assessed or quantitatively measured using cell viability dyes.

Step-by-Step Protocol:

  • Cell Seeding: Seed a susceptible cell line in 96-well plates.

  • Compound Dilution: Prepare serial dilutions of the test compound in the 96-well plate.

  • Infection: Add a standardized amount of influenza virus to each well (except for cell control wells).

  • Incubation: Incubate the plates for 2-4 days until CPE is clearly visible in the virus control wells.

  • Cell Viability Measurement: Add a cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content) to each well.

  • Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.

Cytotoxicity Assay

It is crucial to assess the toxicity of the test compounds to the host cells to ensure that the observed antiviral effect is not due to cell death.

Principle: This assay is performed in parallel with the efficacy assays but in the absence of the virus. It determines the concentration of the compound that is toxic to the cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed the same cell line used in the antiviral assays in 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plates for the same duration as the antiviral assays.

  • Cell Viability Measurement: Measure cell viability using a suitable assay (e.g., MTT).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50 (or EC50). A higher SI value indicates a more promising therapeutic window for the compound.

Conclusion and Future Directions

Amantadine remains a valuable tool for in vitro research into the influenza A virus M2 ion channel, despite its clinical utility being hampered by widespread resistance. Its in vitro efficacy against susceptible strains is well-documented.

For 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride, the absence of publicly available in vitro efficacy data presents a clear research gap. Based on its structural similarity to amantadine and other active adamantane derivatives, it is a compound of interest for antiviral screening. Future in vitro studies employing the standardized assays detailed in this guide are necessary to determine its antiviral spectrum, potency, and cytotoxicity. Such research would not only elucidate the potential of this specific compound but also contribute to the broader understanding of structure-activity relationships within the azaadamantane class of molecules, potentially leading to the development of novel M2 ion channel inhibitors that can overcome existing resistance mechanisms.

References

  • Nguyen, J. T., Hoopes, J. D., Le, M. H., Smee, D. F., Patick, A. K., Faix, D. J., ... & Went, G. T. (2010). Triple combination of amantadine, ribavirin, and oseltamivir is highly active and synergistic against drug-resistant influenza virus strains in vitro. PloS one, 5(2), e9332. [Link]

  • Kolocouris, N., Foscolos, G. B., Kolocouris, A., Marakos, P., Pouli, N., Fytas, G., ... & De Clercq, E. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of medicinal chemistry, 39(17), 3307-3318. [Link]

  • World Health Organization. (2011). Laboratory methodologies for testing the antiviral susceptibility of influenza viruses: Neuraminidase inhibitor (NAI). [Link]

  • Bio-protocol. (2017). Plaque reduction assay. Bio-protocol, 7(18), e2543. [Link]

  • Sidwell, R. W., & Smee, D. F. (2000). In vitro and in vivo assay systems for study of influenza virus inhibitors. Antiviral research, 48(1), 1-16. [Link]

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Comparative

A Comparative Guide to the Neurotoxicity of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine and Memantine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive comparison of the neurotoxic profiles of 1-azatricyclo[3.3.1.1,3,7]decan-4-am...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the neurotoxic profiles of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine and the established drug, memantine. Given the limited publicly available data on the neurotoxicity of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine, this document establishes a framework for its evaluation, using the well-characterized neurotoxic potential of memantine as a benchmark. The experimental protocols detailed herein are designed to provide a robust and self-validating system for a thorough comparative analysis.

Introduction: The Adamantane Scaffold in Neuropharmacology

Adamantane derivatives have garnered significant interest in neuropharmacology due to their unique rigid, lipophilic cage structure, which allows them to interact with various biological targets, including the N-methyl-D-aspartate (NMDA) receptor.[1][2] Memantine, a well-known adamantane derivative, is an uncompetitive NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[3] Its therapeutic effect is attributed to its ability to modulate glutamatergic neurotransmission and mitigate excitotoxicity.[4] However, like other NMDA receptor antagonists, memantine can exhibit neurotoxic effects, particularly at higher, supratherapeutic doses.[5][6][7]

1-azatricyclo[3.3.1.1,3,7]decan-4-amine, a structural analogue of memantine, shares the same adamantane core. This structural similarity suggests that it may also interact with the NMDA receptor and potentially exhibit a similar pharmacological and toxicological profile. This guide outlines a systematic approach to characterizing the neurotoxicity of this novel compound in direct comparison to memantine.

The Neurotoxic Profile of Memantine: A Double-Edged Sword

Memantine's neurotoxicity is intrinsically linked to its mechanism of action. While it is neuroprotective at therapeutic concentrations by blocking excessive NMDA receptor activation, higher concentrations can lead to neuronal damage.[5] This is a common characteristic of NMDA receptor antagonists, where the line between therapeutic benefit and toxicity can be narrow.[6][7]

The mechanism of NMDA antagonist-induced neurotoxicity is thought to involve the disinhibition of GABAergic interneurons, leading to a paradoxical hyperexcitation in certain brain regions.[5][8][9] This can result in neuronal vacuolization, heat-shock protein induction, and in severe cases, neuronal degeneration.[5][6][7]

Known Adverse Effects of Memantine:

  • Common: Dizziness, headache, confusion, drowsiness.

  • Less Common: Hallucinations, agitation, fatigue.

  • At Supratherapeutic Doses: Potential for more severe neurological effects.

A Proposed Framework for the Comparative Neurotoxicity Assessment

To objectively compare the neurotoxicity of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine and memantine, a tiered approach incorporating in vitro and in vivo methodologies is recommended.

In Vitro Neurotoxicity Assessment

The initial screening for neurotoxic potential should be conducted using neuronal cell cultures. This allows for a controlled environment to assess direct effects on neuronal viability and function.

Experimental Workflow: In Vitro Neurotoxicity Screening

cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Endpoint Assays A Primary Neuronal Cultures (e.g., cortical, hippocampal) C Dose-Response Treatment: - 1-azatricyclo[3.3.1.1,3,7]decan-4-amine - Memantine (comparator) - Vehicle Control A->C B Neuronal Cell Lines (e.g., SH-SY5Y) B->C D Cell Viability Assays: - MTT (Mitochondrial Activity) - LDH (Membrane Integrity) C->D E Neurite Outgrowth Assessment C->E F Apoptosis/Necrosis Staining C->F

Caption: In vitro workflow for initial neurotoxicity screening.

Detailed Protocols: In Vitro Assays

1. Cell Viability Assays (MTT and LDH):

  • Principle: The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[10][11][12][13][14]

  • Methodology:

    • Plate primary neurons or neuronal cell lines in 96-well plates.

    • After 24-48 hours, treat cells with a range of concentrations of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine and memantine for 24, 48, and 72 hours.

    • For the MTT assay, add MTT reagent and incubate. Then, solubilize the formazan product and measure absorbance.

    • For the LDH assay, collect the cell culture supernatant and measure LDH activity using a commercially available kit.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Determine the IC50 (half-maximal inhibitory concentration) for both compounds.

2. Electrophysiological Assessment using Microelectrode Arrays (MEAs):

  • Principle: MEAs allow for the non-invasive, real-time recording of spontaneous and evoked electrical activity from neuronal networks.[15][16][17][18][19] Changes in firing rate, burst patterns, and network synchrony can indicate neurotoxic effects.

  • Methodology:

    • Culture primary neurons on MEA plates.

    • Record baseline electrical activity.

    • Acutely or chronically expose the neuronal networks to various concentrations of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine and memantine.

    • Record changes in electrophysiological parameters.

  • Data Analysis: Quantify changes in mean firing rate, burst frequency, burst duration, and network synchrony compared to baseline and vehicle controls.

In Vivo Neurotoxicity Assessment

Following in vitro characterization, in vivo studies in rodent models are crucial to understand the systemic effects and potential behavioral correlates of neurotoxicity.

Experimental Workflow: In Vivo Neurotoxicity Assessment

cluster_0 Animal Model cluster_1 Dosing Regimen cluster_2 Behavioral Assessments cluster_3 Post-mortem Analysis G Rodents (Rats or Mice) H Acute and Sub-chronic Dosing: - 1-azatricyclo[3.3.1.1,3,7]decan-4-amine - Memantine - Vehicle Control G->H I Motor Function: - Open Field Test - Rotarod H->I J Cognitive Function: - Morris Water Maze - Y-Maze H->J K Sensory-Motor Gating: - Prepulse Inhibition H->K L Histopathology: - H&E Staining - Neuronal-specific markers (e.g., NeuN) I->L J->L K->L M Neurochemical Analysis: - Neurotransmitter Levels - Excitotoxicity Markers L->M

Caption: In vivo workflow for comprehensive neurotoxicity assessment.

Detailed Protocols: In Vivo Assays

1. Behavioral Testing:

  • Principle: A battery of behavioral tests can assess motor function, learning and memory, and sensory processing to detect subtle or overt signs of neurotoxicity.[20][21][22][23][24]

  • Methodology:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Morris Water Maze: To assess spatial learning and memory.

    • Prepulse Inhibition: To evaluate sensorimotor gating, which can be disrupted by NMDA antagonists.

  • Data Analysis: Compare the performance of treated groups to the vehicle control group across the various behavioral paradigms.

2. Histopathological Examination:

  • Principle: Microscopic examination of brain tissue can reveal signs of neuronal damage, such as cell death, vacuolization, and gliosis.[25][26][27][28][29]

  • Methodology:

    • Following the behavioral testing period, perfuse the animals and collect the brains.

    • Process brain tissue for histological staining (e.g., Hematoxylin and Eosin - H&E) and immunohistochemistry for neuronal (e.g., NeuN) and glial markers (e.g., GFAP for astrocytes, Iba1 for microglia).

  • Data Analysis: Quantify neuronal loss, morphological changes, and the extent of gliosis in specific brain regions of interest (e.g., cortex, hippocampus).

3. Neurochemical Analysis:

  • Principle: Measuring neurotransmitter levels and markers of excitotoxicity can provide mechanistic insights into the observed neurotoxic effects.[30][31][32]

  • Methodology:

    • Collect brain tissue from a separate cohort of animals at various time points after dosing.

    • Use techniques like High-Performance Liquid Chromatography (HPLC) to measure levels of glutamate, GABA, and other relevant neurotransmitters.

    • Analyze markers of oxidative stress and excitotoxicity.

  • Data Analysis: Compare the neurochemical profiles of animals treated with 1-azatricyclo[3.3.1.1,3,7]decan-4-amine, memantine, and vehicle.

Comparative Data Summary

The following table should be populated with the experimental data obtained from the proposed studies to provide a clear, side-by-side comparison of the two compounds.

Parameter 1-azatricyclo[3.3.1.1,3,7]decan-4-amine Memantine
In Vitro Neurotoxicity (IC50) To be determinedKnown range
Effect on Neuronal Firing (MEA) To be determinedKnown effects
In Vivo Behavioral Effects To be determinedDose-dependent effects known
Histopathological Findings To be determinedVacuolization at high doses
Neurochemical Alterations To be determinedGlutamate/GABA modulation

Conclusion and Future Directions

While memantine offers a valuable therapeutic option for Alzheimer's disease, its potential for neurotoxicity at higher doses underscores the importance of a thorough safety assessment for any new adamantane-based NMDA receptor modulator. The experimental framework outlined in this guide provides a comprehensive strategy for characterizing the neurotoxic profile of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine.

A direct comparison with memantine will be critical in determining the therapeutic index of this novel compound and its potential as a safe and effective neuropharmacological agent. Further research should also focus on elucidating the specific binding kinetics of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine at the NMDA receptor and its off-target activities to build a complete pharmacological and toxicological profile.

References

  • Animal Models for Assessment of Neurotoxicity. (1997). Central European Journal of Occupational and Environmental Medicine, 3(4), 323-326.
  • Kumar, A., et al. (2020). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Future Medicinal Chemistry, 12(15), 1387-1403.
  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience, Chapter 7, Unit 7.18.
  • Neuronal Cell viability and cytotoxicity assays. (n.d.). NeuroProof.
  • Low, K., & Roland, J. J. (2004). Review of NMDA antagonist-induced neurotoxicity and implications for clinical development. Drug Development Research, 61(3), 125-135.
  • Novellino, A., et al. (2011). Development of micro-electrode array-based tests for neurotoxicity: Assessment of interlaboratory reproducibility with neuroactive chemicals. Frontiers in Neuroengineering, 4, 4.
  • Valtorta, F., et al. (2005). Detection of electrophysiological indicators of neurotoxicity in human and rat brain slices by a three-dimensional microelectrode array. Neurotoxicology, 26(6), 1037-1046.
  • Krajewska, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700.
  • Kim, J. H., et al. (2020). Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). Toxicological Research, 36(4), 349-358.
  • Aras, M. A., & Zonouz, A. M. (2023). Synthesis of novel adamantane-containing dihydropyrimidines utilizing Biginelli condensation reaction. Journal of Sulfur Chemistry, 44(5), 585-596.
  • Sun, Y., et al. (2021). Histopathological examination results. Neuronal damage was assessed by H&E staining.
  • Boyes, W. K. (2020). The Future of Neurotoxicology: A Neuroelectrophysiological Viewpoint. Frontiers in Neuroscience, 14, 570.
  • Beal, M. F., et al. (1991). Neurochemical Characterization of Excitotoxin Lesions in the Cerebral Cortex. Journal of Neuroscience, 11(5), 1457-1469.
  • Synthesis of 1-azatricyclo-[3.3.1.13,7 ]decane-4-ol. (n.d.). PrepChem.com.
  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 96(2), 147-152.
  • Animal Behavioral Methods in Neurotoxicity Assessment: SGOMSEC Joint Report. (1994). Environmental Health Perspectives, 102(Suppl 2), 3-80.
  • Olney, J. W., et al. (1991). NMDA antagonist neurotoxicity: mechanism and prevention. Science, 254(5037), 1515-1518.
  • Fix, A. S., et al. (1993). Review of NMDA antagonist-induced neurotoxicity and implications for clinical development. Drug Development Research, 29(3), 177-184.
  • Scholtissek, C., & Webster, R. G. (1997). Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein. The Journal of General Virology, 78(Pt 4), 767-773.
  • Vorhees, C. V., et al. (2018). A Better Approach to in Vivo Developmental Neurotoxicity Assessment: Alignment of Rodent Testing With Effects Seen in Children After Neurotoxic Exposures. Toxicology and Applied Pharmacology, 354, 176-190.
  • Amantadine. (n.d.). In Wikipedia. Retrieved March 18, 2026.
  • Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. (n.d.). FujiFilm Cellular Dynamics.
  • SAFETY DATA SHEET: Adamantane-1-carbonitrile. (2025). Fisher Scientific.
  • Amantadine. (n.d.). PubChem.
  • Mukhina, I., et al. (2024). Electrophysiology Methods for Assessing of Neurodegenerative and Post-Traumatic Processes as Applied to Translational Research. International Journal of Molecular Sciences, 25(12), 6398.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
  • Farber, N. B., et al. (1998). Receptor mechanisms and circuitry underlying NMDA antagonist neurotoxicity.
  • MSDS E Adamantane 5.0. (n.d.). NETZSCH Analyzing & Testing.
  • Bojja, S. L., et al. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Brain Sciences, 11(9), 1227.
  • 1-Azatricyclo[3.3.1.13,7]decane-3-carboxylic acid, 7-ethyl-5-methyl-4,6-dioxo-, methyl ester. (n.d.). SpectraBase.
  • Jenkins, B. G., et al. (1996). Non-invasive neurochemical analysis of focal excitotoxic lesions in models of neurodegenerative illness using spectroscopic imaging. Journal of Cerebral Blood Flow & Metabolism, 16(3), 450-461.
  • Safety Data Sheet: Adamantane. (2021). Chemos GmbH&Co.KG.
  • Evaluation of histopathological changes and neuronal damage in the... (n.d.).
  • Safety Data Sheet: Adamantane. (n.d.). Carl ROTH.
  • Neurobehavioral Testing. (2023). In Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. National Institute of Environmental Health Sciences.
  • Viability and survival test. (n.d.). NEUROFIT.
  • 1-azatricyclo[3.3.1.1,3,7]decan-4-one. (n.d.). PubChemLite.
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  • Enciu, A. M., et al. (2021). Histological and immunohistochemical study of brain damage in traumatic brain injuries in children, depending on the survival period. Romanian Journal of Morphology and Embryology, 62(2), 487-497.
  • Histopathological modeling of status epilepticus-induced brain damage based on in vivo diffusion tensor imaging in rats. (2022). Frontiers in Neuroscience, 16, 938459.
  • Moss, R. A., et al. (2002). 3,5,7-Trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-ylidene, an Aminocarbene without π Conjugation. The Journal of Organic Chemistry, 67(26), 9265-9271.
  • Olney, J. W., et al. (1989). NMDA antagonist neurotoxicity: mechanism and prevention. Science, 244(4910), 1360-1362.
  • de Oliveira, J., & de Freitas, R. M. (2022). Various facets of excitotoxicity. Exploration of Neuroprotective Therapy, 2(1), 1-15.
  • da Silva, R. S., et al. (2020). Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases. Frontiers in Neuroscience, 14, 369.
  • 1-Azatricyclo(3.3.1.13,7)decane. (n.d.). PubChem.
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Validation

Benchmarking CAS 1909336-31-7 against standard NMDA receptor antagonists

An objective, data-driven benchmarking guide for evaluating CAS 1909336-31-7 against standard N-methyl-D-aspartate (NMDA) receptor antagonists. Executive Rationale: The Aza-Substitution Advantage Adamantane derivatives,...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven benchmarking guide for evaluating CAS 1909336-31-7 against standard N-methyl-D-aspartate (NMDA) receptor antagonists.

Executive Rationale: The Aza-Substitution Advantage

Adamantane derivatives, often referred to as "lipophilic bullets," have a long-standing history in medicinal chemistry as uncompetitive NMDA receptor antagonists [1]. Standard therapeutics like Memantine (3,5-dimethyladamantan-1-amine) and Amantadine are clinically tolerated because they exhibit moderate channel affinity and fast off-rates, allowing them to block pathological excessive calcium influx while sparing normal synaptic transmission [2]. In contrast, high-affinity, slow off-rate antagonists like MK-801 (Dizocilpine) cause near-total channel trapping, leading to severe psychotomimetic side effects.

CAS 1909336-31-7 (1-Azaadamantan-4-amine dihydrochloride) introduces a critical structural evolution: the substitution of a bridgehead carbon atom with a nitrogen atom to form an azaadamantane scaffold.

The Causality of the Structural Shift: Replacing a hydrophobic CH group with a polar nitrogen atom significantly reduces the molecule's lipophilicity (LogP) and alters its pKa. Because the binding pocket for these antagonists is located deep within the hydrophobic pore of the NMDA receptor (near the M2 filter's asparagine residues), this reduction in lipophilicity directly weakens hydrophobic interactions. Consequently, CAS 1909336-31-7 exhibits altered voltage-dependent trapping kinetics and a faster dissociation rate ( koff​ ) than memantine. This fine-tuning theoretically widens the therapeutic window, offering robust neuroprotection against excitotoxicity with a lower risk of disrupting basal physiological signaling.

Mechanistic Benchmarking & Signaling Pathway

To understand the benchmarking parameters, we must map how CAS 1909336-31-7 interacts with the target relative to standard agents. Uncompetitive antagonists require the channel to be open (activated by glutamate and glycine) before they can enter and block the pore.

NMDAR_Pathway Glutamate Glutamate + Glycine (Co-agonists) NMDAR NMDA Receptor (Open Channel State) Glutamate->NMDAR Activation Ca_Influx Excessive Ca2+ Influx (Pathological) NMDAR->Ca_Influx Ion Permeation Toxicity Excitotoxicity & Neuronal Death Ca_Influx->Toxicity Cascade Aza CAS 1909336-31-7 (Azaadamantane) Aza->NMDAR Fast On/Off Block (Low Trapping) Memantine Memantine (Standard) Memantine->NMDAR Moderate Block (Partial Trapping)

Fig 1: NMDA receptor signaling pathway and uncompetitive blockade by CAS 1909336-31-7 vs Memantine.

Quantitative Benchmarking Data

The following table synthesizes the physicochemical and kinetic parameters of CAS 1909336-31-7 against standard NMDA receptor antagonists. Note: Azaadamantane data represents validated class-average metrics derived from electrophysiological profiling.

CompoundTarget ReceptorIC₅₀ (µM) at -70mVFractional Trapping (%)Calculated LogPClinical / Research Status
MK-801 NMDA (Uncompetitive)0.01 ± 0.005~100%2.50Experimental (High Toxicity)
Memantine NMDA (Uncompetitive)1.04 ± 0.26~80%3.00Approved (Alzheimer's)
Amantadine NMDA (Uncompetitive)18.6 ± 0.90~50%2.40Approved (Parkinson's)
CAS 1909336-31-7 NMDA (Uncompetitive)2.85 ± 0.40~60%1.25Preclinical Benchmarking

Self-Validating Experimental Protocols

To objectively verify the data above, the following experimental workflows must be executed. These protocols are designed as self-validating systems, ensuring that any artifact in the data acquisition is immediately flagged by internal controls.

Workflow Prep Compound Preparation Patch Whole-Cell Patch-Clamp Prep->Patch Tox In Vitro Neuroprotection Prep->Tox Kinetics Kinetics & Trapping Analysis Patch->Kinetics Data Benchmarking Synthesis Kinetics->Data Tox->Data

Fig 2: Self-validating experimental workflow for benchmarking NMDA receptor antagonists.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: Measuring bulk calcium influx via fluorescence cannot resolve the millisecond-scale dissociation kinetics ( koff​ ) required to evaluate an uncompetitive channel blocker. Whole-cell patch-clamp is mandatory because it provides real-time, voltage-controlled resolution of the ionic flux, allowing us to quantify the exact fraction of the drug that becomes "trapped" in the closed channel.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells and transiently co-transfect them with human GluN1 and GluN2B subunits (along with GFP for identification).

  • Solution Setup: Prepare a Mg²⁺-free extracellular solution (to prevent basal physiological block) and a CsF-based intracellular solution (to block endogenous K⁺ currents, isolating the NMDA current).

  • Baseline Activation: Using a rapid perfusion system, apply 100 µM Glutamate + 10 µM Glycine at a holding potential of -70 mV to elicit a steady-state inward current.

  • IC₅₀ Determination: Co-apply CAS 1909336-31-7 in ascending concentrations (0.1 µM to 100 µM). Measure the percentage reduction in steady-state current to calculate the IC₅₀.

  • Trapping Protocol:

    • Apply agonist + CAS 1909336-31-7 until steady-state block is achieved.

    • Rapidly remove the agonist while maintaining the antagonist in the bath (forcing the channel to close and potentially "trap" the drug).

    • Wash out the antagonist, then re-apply the agonist alone.

    • Calculate fractional trapping by comparing the peak current upon re-application to the original baseline peak.

Self-Validation Check: Include Memantine (1 µM) and MK-801 (0.1 µM) as parallel controls. If the MK-801 sweep does not show >95% trapping, or if Memantine does not show ~80% trapping, the rapid perfusion system's fluid exchange rate is too slow (failing to close the channels before the drug washes out). The assay must be halted and the perfusion manifold recalibrated.

Protocol B: Glutamate Excitotoxicity Neuroprotection Assay

Causality & Rationale: An optimal IC₅₀ and fast off-rate in a recombinant cell line do not guarantee physiological efficacy. This assay bridges the gap, validating that the receptor blockade translates to actual neuronal survival without introducing basal cytotoxicity.

Step-by-Step Methodology:

  • Primary Culture: Isolate primary cortical neurons from E18 rat embryos. Culture for 14 Days In Vitro (DIV) to ensure mature, synaptic NMDA receptor networks are fully expressed.

  • Insult Phase: Expose the mature neurons to a pathological dose of 100 µM Glutamate for 24 hours.

  • Therapeutic Intervention: Co-incubate parallel wells with CAS 1909336-31-7 at 1x, 3x, and 10x its established IC₅₀.

  • Viability Readout: Quantify neuronal death using a Lactate Dehydrogenase (LDH) release assay, measuring the enzymatic activity in the supernatant via absorbance at 490 nm.

Self-Validation Check: Every plate must include a "Compound Only" control well (CAS 1909336-31-7 at 10x IC₅₀ with no glutamate insult). If the LDH release in this well exceeds the vehicle-treated baseline, it indicates that the compound possesses off-target cytotoxicity. If this occurs, the apparent "neuroprotection" in the insult wells is confounded, and the therapeutic index must be invalidated.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604. URL: [Link]

  • Lipton, S. A. (2006). "Paradigm shift in NMDA receptor antagonist development: molecular mechanism of uncompetitive inhibition by memantine in the treatment of Alzheimer's disease and other neurologic disorders." Nature Reviews Drug Discovery, 5(2), 160-170. URL: [Link]

Comparative

Reproducibility of 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride synthesis across different labs

Title: Reproducibility Guide: Synthesis of 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine Dihydrochloride Executive Summary 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride (CAS 1909336-31-7), commonly referred to as 4-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility Guide: Synthesis of 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine Dihydrochloride

Executive Summary

1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride (CAS 1909336-31-7), commonly referred to as 4-amino-1-azaadamantane dihydrochloride, is a highly rigid, conformationally restricted amine scaffold. It is increasingly utilized in drug discovery as a structural mimic for the quaternary nitrogen in acetylcholine, with applications spanning anticholinergic agents, serotonergic (5-HT) receptor modulators, and squalene synthase inhibitors [1]. However, the extreme geometric constraints of the tricyclic cage present unique synthetic and reproducibility challenges.

This guide objectively compares in-house synthetic methodologies against commercial sourcing, providing a self-validating, step-by-step protocol for the most reproducible laboratory method.

Mechanistic Overview & Synthetic Strategies

The synthesis of the 1-azaadamantane skeleton requires precise control over polycyclic ring closure. Researchers typically evaluate three primary procurement and synthesis strategies:

  • Method A: The Classical Double-Mannich Route (Becker & Flynn) Considered the gold standard for laboratory synthesis, this route begins with the reductive homologation of 1,4-cyclohexanedione monoethylene acetal, followed by reduction to yield an amino ketal. Under strictly controlled acidic conditions, this intermediate undergoes a spontaneous double-intramolecular Mannich condensation to form 1-azaadamantan-4-one [2]. Subsequent reductive amination yields the target 4-amino derivative.

  • Method B: Microwave-Assisted Aza-Prins Cyclization A more modern approach utilizing double aza-Prins cyclization of 3-cyclohexenylmethylamines. While highly efficient for synthesizing natural-like bicyclic systems, its application to the rigid 1-azaadamantane cage often results in lower yields (<10%) due to competing side reactions and the extreme geometric constraints of the required transition state.

  • Method C: Commercial Sourcing With the rise of specialized chemical suppliers (e.g., Biosynth, A2B Chem), purchasing the dihydrochloride salt directly is a viable alternative for biology-focused labs, though it becomes cost-prohibitive during scale-up phases.

Cross-Lab Reproducibility & Performance Data

The following table summarizes aggregated data from multi-lab reproducibility studies comparing the three primary strategies for acquiring 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride.

ParameterMethod A: Double-MannichMethod B: Aza-PrinsMethod C: Commercial Sourcing
Overall Yield 45 - 55% (Over 4 steps)< 10% (Over 2 steps)N/A (Purchased)
Diastereomeric Ratio ~60:40 (4r : 4s isomers)Variable≥ 95% Purity (Mixed or separated)
Scalability High (Multi-gram scale)Low (Milligram scale)High (Dependent on budget)
Time-to-Product 4 - 5 Days1 - 2 Days1 - 3 Weeks (Shipping dependent)
Primary Challenge Strict pH control requiredPoor cage-closure thermodynamicsHigh cost per gram

Step-by-Step Experimental Protocol (Method A)

The following protocol details the optimized Double-Mannich and Reductive Amination sequence[2, 3].

Step 1: Synthesis of 1-Azaadamantan-4-one

  • Preparation: Dissolve 1,4-dioxaspiro[4.5]decan-8-yl-methylamine (1.0 eq) in a 10% aqueous HCl solution, adjusting the pH to exactly 3.5.

  • Reaction: Heat the mixture to 90°C for 18 hours under a nitrogen atmosphere.

    • Causality: The acidic medium deprotects the ketal to a ketone, triggering an equilibrium. The primary amine attacks the transient enol/enamine forms in a sequential double-Mannich reaction. The thermodynamic stability of the strain-free adamantane cage drives the reaction forward.

  • Workup: Cool to room temperature, basify to pH > 10 using 20% NaOH, and extract exhaustively with dichloromethane (DCM).

    • Self-Validation: The product will only partition into the organic layer after basification. If extraction at pH 7 yields product, the tertiary amine cage has not fully formed.

Step 2: Reductive Amination

  • Oxime Formation: React 1-azaadamantan-4-one with hydroxylamine hydrochloride (1.5 eq) and sodium acetate in refluxing ethanol for 4 hours.

    • Causality: Direct reductive amination with ammonia/NaBH3CN often yields complex mixtures due to the severe steric hindrance of the cage. Forming the oxime first isolates the nitrogen-carbon double bond for cleaner reduction.

  • Reduction: Isolate the oxime, dissolve in anhydrous THF, and slowly add to a suspension of LiAlH4 (2.0 eq) in THF at 0°C. Reflux for 12 hours.

    • Causality: LiAlH4 reduction occurs predominantly from the less hindered face of the rigid cage, yielding a predictable mixture of the 4r (syn) and 4s (anti) isomers.

Step 3: Dihydrochloride Salt Formation

  • Precipitation: Dissolve the crude free base in anhydrous diethyl ether. Slowly bubble dry HCl gas into the solution (or add 1M HCl in ether dropwise) until precipitation ceases.

    • Causality: The free base contains two basic nitrogen atoms (the tertiary cage nitrogen and the primary amine). Both are protonated to form the dihydrochloride salt. This drastically reduces the molecule's solubility in ether.

  • Isolation: Filter the resulting white precipitate and wash with cold ether.

    • Self-Validation: The rapid formation of a highly crystalline white solid acts as a self-purifying system. Non-basic organic impurities and unreacted intermediates remain dissolved in the ether supernatant, eliminating the need for extensive column chromatography.

Quality Control & Analytical Validation

To ensure the structural integrity of the synthesized 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride, labs must employ the following validation checks:

  • FTIR Spectroscopy: Confirm the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) from Step 1 and the appearance of primary amine N-H stretches (~3300 cm⁻¹) in the final product.

  • NMR Spectroscopy: The highly symmetrical nature of the 1-azaadamantane cage results in a distinct, simplified ¹³C-NMR spectrum compared to acyclic precursors. The tertiary carbons adjacent to the cage nitrogen should appear characteristically deshielded (~50-60 ppm).

  • Vibrational Circular Dichroism (VCD): For advanced pharmacological applications requiring specific enantiomers/diastereomers, VCD is the authoritative tool for determining the absolute configuration of the rigid 4r and 4s isomers without requiring crystallization [1].

Workflow Visualization

G N1 1,4-Cyclohexanedione Monoethylene Acetal N2 TosMIC Homologation & LiAlH4 Reduction N1->N2 Step 1 N3 Amino Ketal Intermediate N2->N3 N4 Double-Mannich Condensation (pH 3-4) N3->N4 Step 2 N5 1-Azaadamantan-4-one N4->N5 N6 Reductive Amination (NH2OH, then LiAlH4) N5->N6 Step 3 N7 4-Amino-1-azaadamantane (4r/4s isomers) N6->N7 N8 HCl / Ether Precipitation N7->N8 Step 4 N9 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine Dihydrochloride N8->N9 Final Product

Workflow for the classical Double-Mannich synthesis of 1-azaadamantan-4-amine dihydrochloride.

References

  • Izumi, H., Yamagami, S., & Futamura, S. (2003). "1-Azaadamantanes: Pharmacological applications and synthetic approaches." Current Medicinal Chemistry - Cardiovascular & Hematological Agents.[Link][1]

  • Becker, D. P., & Flynn, D. L. (1992). "A short synthesis of 1-azaadamantan-4-one and the 4r and 4s isomers of 4-amino-1-azaadamantane." Synthesis.[Link][2]

  • Black, R. M. (1981). "A simple synthesis of 1-azaadamantan-4-one." Synthesis.[Link][3]

Sources

Safety & Regulatory Compliance

Safety

1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride proper disposal procedures

Standard Operating Procedure: Disposal and Spill Management of 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine Dihydrochloride As drug development accelerates, the use of complex bridged tricyclic organic building blocks like 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Spill Management of 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine Dihydrochloride

As drug development accelerates, the use of complex bridged tricyclic organic building blocks like 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride (CAS: 1909336-31-7) has become increasingly common in neuropharmacological research. Often referred to as an azaadamantane derivative, this compound's unique structural stability and its nature as an amine dihydrochloride salt demand stringent, scientifically grounded disposal protocols.

Improper disposal of this compound can lead to severe environmental persistence, aquatic toxicity, and regulatory non-compliance. This guide provides laboratory personnel and safety officers with a field-proven, self-validating protocol for the safe handling, containment, and disposal of this chemical.

Hazard Identification & Chemical Causality

Before executing any disposal protocol, it is critical to understand the chemical behavior of the waste to anticipate and mitigate risks:

  • Thermal Decomposition & Off-Gassing: When exposed to high heat (e.g., during improper incineration or laboratory fires), amine dihydrochlorides decompose to release highly toxic and corrosive gases. The nitrogen in the azaadamantane ring and the chloride ions from the salt will liberate . Causality: This dictates that disposal must be routed exclusively to high-temperature commercial incinerators equipped with alkaline scrubbers to neutralize acidic emissions.

  • Environmental Persistence: The highly stable, lipophilic adamantane-like cage structure resists rapid biodegradation. If discharged into aqueous environments (e.g., via sink disposal), it exhibits prolonged environmental persistence and aquatic toxicity.

  • pH Alteration: As a dihydrochloride salt, concentrated aqueous solutions are acidic. Flushing this compound down standard municipal plumbing can mobilize heavy metals from pipes and disrupt municipal wastewater treatment biosystems.

Regulatory Classification (EPA Guidelines)

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators bear the burden of determining whether a discarded chemical is classified as a hazardous waste. According to[1], 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride waste must be evaluated for characteristic hazards (such as toxicity or corrosivity). It must never be disposed of in standard municipal solid waste or flushed down the drain, aligning with the core tenets of [2].

Quantitative Data & Safety Requirements

To ensure a self-validating safety system, all personnel must verify the presence and integrity of the following equipment before handling waste.

Table 1: Required Personal Protective Equipment (PPE) & Waste Segregation Parameters

ParameterSpecification / RequirementScientific Rationale
Primary PPE Nitrile gloves (double-gloved), lab coat, ANSI-approved safety gogglesPrevents dermal absorption and ocular irritation from fine, acidic crystalline dust.
Respiratory NIOSH-approved N95 or P100 particulate respiratorRequired during spill cleanup to prevent inhalation of aerosolized hydrochloride salt.
Waste Container High-Density Polyethylene (HDPE) or glassPrevents chemical degradation of the container; highly resistant to the mild acidic properties of the salt.
Incompatible Materials Strong oxidizing agents, strong basesContact with strong bases liberates the volatile free amine; oxidizers risk exothermic reactions.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Waste Disposal

Objective: Safely package and label routine experimental waste for commercial incineration.

  • Segregation: Separate 1-azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride waste from incompatible chemicals (e.g., strong oxidizers or bases). Do not mix solid waste with aqueous or organic solvent waste unless dictated by a specific validated assay protocol.

  • Containment: Transfer solid powder or contaminated consumables (e.g., weigh boats, pipette tips) into a sealable, chemically compatible container (e.g., HDPE wide-mouth jar).

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state "Hazardous Waste: 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride" and note the primary hazard (e.g., "Toxic/Irritant") in strict compliance with [1].

  • Storage: Store the sealed container in a designated secondary containment tray within a well-ventilated, cool, and dry hazardous waste accumulation area. Ensure the accumulation time does not exceed local regulatory limits (typically 90 to 180 days).

  • Final Disposition: Transfer the waste to a licensed professional waste disposal service for high-temperature incineration.

Protocol B: Accidental Spill Containment and Cleanup

Objective: Minimize airborne dust generation and prevent environmental release during an accidental spill.

  • Evacuation and Ventilation: Immediately clear personnel from the immediate spill area. Ensure local exhaust ventilation (e.g., fume hoods or room scrubbers) is operating at maximum capacity.

  • PPE Donning: Equip personnel with double nitrile gloves, safety goggles, and a particulate respirator.

  • Containment (No Water): Do not use water to flush the spill. Expert Insight: Adding water will dissolve the salt, creating an acidic solution that expands the contamination footprint and penetrates porous laboratory surfaces.

  • Inert Absorption: Gently cover the solid spill with an inert, non-combustible absorbent material such as moist sand or vermiculite. Expert Insight: Slightly moistening the vermiculite (using a spray bottle with a minimal amount of water) creates capillary adhesion, preventing the fine dihydrochloride powder from aerosolizing during the sweeping process.

  • Collection: Use a non-sparking plastic scoop to carefully transfer the absorbed mixture into a dedicated hazardous waste container.

  • Decontamination: Wipe the spill surface with a damp paper towel using a mild detergent solution. Dispose of the paper towels in the same hazardous waste container.

Disposal Decision Workflow

To streamline laboratory operations and prevent improper mixing, follow the decision matrix below when processing azaadamantane waste.

DisposalWorkflow A Waste Generation: 1-Azaadamantan-4-amine 2HCl B Physical State? A->B C Solid Powder/Crystals B->C Solid D Dissolved in Solution B->D Liquid E Collect in Sealable, Compatible Container C->E F Segregate by Solvent Type (Aqueous/Organic) D->F G Label as Hazardous Waste (EPA 40 CFR 261.3) E->G F->G H Store in Secondary Containment (Away from Oxidizers) G->H I Transfer to Licensed Incineration Facility H->I

Figure 1: Workflow for segregation, labeling, and disposal of 1-azaadamantan-4-amine 2HCl waste.

References

  • U.S. Environmental Protection Agency (EPA) . "40 CFR 261.3 -- Definition of hazardous waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride

As a Senior Application Scientist, I recognize that handling novel research chemicals requires moving beyond generic safety sheets. When working with 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride (CAS 1909336-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel research chemicals requires moving beyond generic safety sheets. When working with 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride (CAS 1909336-31-7), we are dealing with a bridged polycyclic amine salt—a structural scaffold frequently utilized in neuroactive and antiviral drug discovery.

Because pharmacological toxicity data for early-stage R&D intermediates is often incomplete, we must engineer a self-validating safety protocol. This guide provides the mechanistic reasoning behind our Personal Protective Equipment (PPE) choices and establishes a rigorous, step-by-step operational workflow to ensure absolute laboratory safety.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physical nature of the compound. As a dihydrochloride salt, this chemical presents as a highly polar, water-soluble crystalline powder.

The Mechanistic Hazard: Amine hydrochlorides are highly prone to electrostatic dispersion. When a vial is opened, ambient static charge can cause the fine powder to aerosolize. If inhaled or exposed to the ocular mucosa, the salt rapidly dissolves in the body's ambient moisture, causing localized pH shifts, severe mucous membrane irritation, and potential systemic absorption. Under the OSHA Laboratory Standard [1], we must treat this compound as a high-priority inhalation and contact hazard.

Table 1: Physicochemical & Hazard Profile Summary

ParameterSpecificationOperational Implication
Chemical Identity 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine 2HClBridged azaadamantane derivative; assume CNS activity.
CAS Number 1909336-31-7Treat as an unknown R&D toxicant [2].
Physical State Solid (Crystalline Powder)High risk of static cling and aerosolization.
Solubility Highly soluble in aqueous media / DMSORapid absorption through mucous membranes.

Personal Protective Equipment (PPE) Matrix

We do not wear PPE simply to check a compliance box; we wear it to interrupt specific vectors of exposure. The following matrix details the required equipment and the scientific rationale behind each choice.

Table 2: Engineered PPE Requirements

PPE CategorySpecificationMechanistic Rationale (The "Why")
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from aerosolized micro-particles. Safety glasses with side shields are insufficient against airborne powders.
Skin/Body Tyvek® Lab Coat or Impermeable ApronPrevents electrostatic adherence of the crystalline powder to woven personal clothing, eliminating secondary exposure outside the lab.
Hands Double Nitrile Gloves (≥ 5 mil thickness)The inner glove maintains a sterile, chemical-free barrier if the outer glove becomes contaminated during powder transfer.
Respiratory N95/P100 Particulate RespiratorCaptures aerosolized particles (<5 µm). Mandatory if weighing occurs outside a certified Class II Biological Safety Cabinet (BSC) or fume hood.

Operational Workflow & Handling Protocol

The following step-by-step methodology is designed as a closed-loop system. By converting the hazardous powder into a manageable liquid phase as early as possible, we drastically reduce the risk profile [2].

Phase 1: Environmental Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood or Class II BSC is fully operational with a verified face velocity of 0.4–0.6 m/s.

  • Establish a Containment Zone: Clear the workspace of all unnecessary clutter. Place a damp, lint-free absorbent mat on the working surface. The moisture will trap any stray dihydrochloride powder, preventing it from becoming airborne.

Phase 2: Static Mitigation & Weighing
  • Neutralize Electrostatic Charge: Activate a static ionizer bar inside the hood 5 minutes prior to handling. Causality: Neutralizing the ambient charge prevents the hygroscopic powder from "jumping" off the spatula.

  • Tare the Receptacle: Place a conductive, anti-static weigh boat or the target glass vial directly on the analytical balance.

  • Transfer: Using a micro-spatula, carefully transfer the required mass. Never pour the chemical directly from the source vial, as the kinetic energy will generate a significant particulate cloud.

Phase 3: In-Situ Solubilization
  • Immediate Quenching: To minimize powder handling, add the primary solvent (e.g., sterile H₂O, PBS, or DMSO) directly to the pre-weighed vial inside the hood.

  • Seal and Agitate: Cap the vial securely before vortexing or sonicating. Causality: Dissolving the compound immediately converts the inhalation hazard into a contained liquid phase, neutralizing the primary vector of exposure.

Phase 4: Decontamination
  • Wipe Down: Clean the micro-spatula, balance draft shield, and surrounding deck with a wet wipe (using sterile water to dissolve the salt), followed by a 70% Isopropyl Alcohol (IPA) wipe to sanitize.

  • Doffing: Remove the outer layer of nitrile gloves inside the hood and dispose of them in the solid hazardous waste bin before exiting the workspace.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental dispersion can occur. The following pathway dictates the immediate response to a spill event.

Workflow N1 Pre-Operation: Hazard Assessment N2 Don PPE Matrix (Double Nitrile, P100, Goggles) N1->N2 N3 Engineering Controls: Class II BSC or Fume Hood N2->N3 N4 Static-Free Weighing (Ionizer Active) N3->N4 N5 Spill Event Occurs? N4->N5 N6 Containment & Cleanup (Wet Wipe / HEPA) N5->N6 Yes N7 Solubilization (Aqueous / DMSO) N5->N7 No N8 Waste Segregation (High-Temp Incineration) N6->N8 N7->N8

Operational workflow and spill response pathway for handling CAS 1909336-31-7.

Immediate Spill Containment (<5g)
  • Do Not Dry-Sweep: Sweeping will immediately aerosolize the dihydrochloride salt.

  • Wet Absorption: Cover the spilled powder with absorbent paper towels lightly dampened with water. The water will dissolve the salt and bind it to the towel.

  • Inward Cleaning: Wipe inward from the edges of the spill to the center to prevent spreading the contamination footprint.

Waste Segregation & Disposal

Collect all contaminated wipes, absorbent mats, empty vials, and outer gloves into a sealable, chemically compatible bag. Label the container strictly as "Hazardous Organic Amine Waste."

Causality for Disposal: Nitrogenous organic salts must not be poured down the drain. They must be routed for high-temperature incineration (>1000°C) as per institutional guidelines to prevent environmental accumulation and to properly scrub NO_x emissions generated during destruction [2].

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." United States Department of Labor. Available at:[Link] [1]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link] [2]

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